4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Description
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Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZBTCDIPNGYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069401 | |
| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60388-36-5 | |
| Record name | 4-(Trifluoromethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzothiazol-2-amine | |
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Foundational & Exploratory
In-depth Technical Guide: Synthesis and Characterization of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol, predicted physicochemical properties, and a complete spectroscopic profile for structural elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives and for professionals in the field of drug development.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl (CF₃) group at the 4-position of the benzothiazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. This guide presents a detailed methodology for the synthesis of this compound and a thorough protocol for its characterization.
Synthesis
The synthesis of this compound is most effectively achieved through the oxidative cyclization of an arylthiourea intermediate, which is generated in situ from 3-(trifluoromethyl)aniline. This classic and reliable method utilizes potassium thiocyanate and bromine in an acidic medium.
Synthetic Pathway
The reaction proceeds in a one-pot fashion, starting with the reaction of 3-(trifluoromethyl)aniline with potassium thiocyanate to form the corresponding thiourea. Subsequent addition of bromine induces an electrophilic cyclization to yield the final 2-aminobenzothiazole product.
Caption: Synthesis of the target compound via in-situ thiourea formation.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ammonium hydroxide (conc.)
-
Sodium bisulfite
-
Ethanol
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
To the flask, add 3-(trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (1.2 eq), followed by glacial acetic acid (5-10 mL per gram of aniline).
-
Stir the mixture at room temperature to ensure dissolution.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare a solution of bromine (1.1 eq) in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms and the pH is approximately 8.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
To remove residual bromine, wash the filter cake with a 10% aqueous solution of sodium bisulfite, followed by another wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
-
Dry the purified product in a vacuum oven.
Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Predicted Data |
| Molecular Formula | C₈H₅F₃N₂S |
| Molecular Weight | 218.20 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.75 (d, J = 7.8 Hz, 1H, Ar-H), 7.68 (t, J = 7.9 Hz, 1H, Ar-H), 7.55 (d, J = 7.9 Hz, 1H, Ar-H), 7.90 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.5 (C2), 149.8 (C7a), 134.2 (C3a), 128.7 (C6), 125.4 (q, J = 273 Hz, CF₃), 122.1 (C5), 118.9 (q, J = 30 Hz, C4), 115.6 (C7) |
| FT-IR (KBr, cm⁻¹) | 3420, 3310 (N-H stretch, primary amine), 3080 (Ar C-H stretch), 1635 (N-H bend), 1540, 1480 (C=C, C=N stretch), 1325, 1160, 1120 (C-F stretch) |
| Mass Spec. (ESI+) | m/z: 219.02 [M+H]⁺ |
Characterization Workflow
The logical progression for analyzing the synthesized product is outlined below. This workflow ensures a systematic confirmation of the compound's identity and purity.
Caption: Logical workflow for the purification and characterization process.
Mandatory Safety Precautions
-
All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
3-(Trifluoromethyl)aniline is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
-
Bromine is highly corrosive and toxic. Handle with extreme caution. A solution of sodium thiosulfate should be readily available to neutralize any spills.
-
Glacial Acetic Acid is corrosive. Dispense carefully and avoid inhalation of vapors.
-
The reaction is exothermic; maintain proper temperature control, especially during the addition of bromine.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
An In-depth Technical Guide on the Physicochemical Properties of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The fundamental physicochemical properties of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine (CAS Number: 60388-36-5) are summarized below. This data is crucial for understanding the compound's behavior in biological systems and for designing future studies.
Table 1: General and Computational Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₈H₅F₃N₂S | [1][2] |
| Molecular Weight | 218.20 g/mol | [1][2] |
| CAS Number | 60388-36-5 | [1][2] |
| Canonical SMILES | C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F | --INVALID-LINK-- |
| InChIKey | FGZBTCDIPNGYRC-UHFFFAOYSA-N | --INVALID-LINK-- |
| XLogP3 (Predicted) | 2.9 | --INVALID-LINK-- |
| Polar Surface Area | 67.2 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related isomer, 2-Amino-6-(trifluoromethyl)benzothiazole, has a reported melting point of 120-124 °C. This is provided for reference only and may not be representative. |
| Boiling Point | 306.7 °C at 760 mmHg (Predicted) | This is a computationally predicted value and has not been experimentally verified. |
| pKa (Acid Dissociation Constant) | Data not available | No experimental or predicted pKa for the 4-trifluoromethyl isomer is currently available. A general protocol for its determination is provided in Section 2. |
| Aqueous Solubility | Data not available | Solubility is a critical parameter that requires experimental determination. A detailed protocol is provided in Section 2. |
Experimental Protocols for Physicochemical Characterization
The following section details established methodologies for the experimental determination of key physicochemical properties of pharmaceutical compounds like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound is used for accurate quantification.
-
Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Solvent Saturation: Equal volumes of n-octanol and water (or PBS) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.
-
Compound Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of pKa (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.
Protocol:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol or water-DMSO, to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a basic compound like an amine, the pKa corresponds to the pH at which 50% of the compound is protonated.
Visualizations: Workflows and Biological Context
Visual diagrams are provided below to illustrate the experimental workflow for physicochemical characterization and the potential biological mechanism of action for this class of compounds.
References
Spectroscopic Analysis of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(trifluoromethyl)-1,3-benzothiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from spectroscopic data of analogous compounds, including various benzothiazole derivatives and molecules containing trifluoromethyl groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 3H | Aromatic protons (H-5, H-6, H-7) |
| ~7.2 | br s | 2H | Amine protons (-NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C-2 (C=N) |
| ~150 | C-7a |
| ~135 | C-3a |
| ~125 (q, J ≈ 30 Hz) | C-4 (C-CF₃) |
| ~124 (q, J ≈ 270 Hz) | -CF₃ |
| ~120 - 128 | C-5, C-6, C-7 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1640 | Strong | C=N stretch of the thiazole ring |
| 1650 - 1580 | Medium | N-H bend of the primary amine |
| 1350 - 1150 | Strong | C-F stretch of the trifluoromethyl group |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~218 | [M]⁺ (Molecular ion) |
| Fragments | Loss of NH₂, CF₃, and other characteristic fragments |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Visually inspect the film to ensure it is not too thick or too thin for optimal spectral acquisition.[1]
Data Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 10-100 µg/mL.
-
If any solid particles are present, the solution must be filtered before analysis to prevent blockages in the instrument.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
In-Depth Technical Guide: 4-(Trifluoromethyl)benzothiazol-2-amine (CAS 60388-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and plausible biological activities of 4-(Trifluoromethyl)benzothiazol-2-amine (CAS 60388-36-5). While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates information from closely related benzothiazole derivatives to offer a robust resource for researchers. This guide includes tabulated physicochemical and hazard data, a generalized experimental protocol for its synthesis, and a proposed signaling pathway based on the known action of similar compounds on the aryl hydrocarbon receptor (AhR).
Chemical Identity and Physicochemical Properties
4-(Trifluoromethyl)benzothiazol-2-amine is a fluorinated heterocyclic compound belonging to the benzothiazole class. The presence of the trifluoromethyl group can significantly influence its metabolic stability, lipophilicity, and biological activity.[1][2]
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzothiazol-2-amine
| Property | Value | Source(s) |
| CAS Number | 60388-36-5 | [1] |
| Molecular Formula | C₈H₅F₃N₂S | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| IUPAC Name | 4-(trifluoromethyl)-1,3-benzothiazol-2-amine | [2] |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzothiazole, 4-(Trifluoromethyl)-2-benzothiazolamine | [1] |
| Melting Point | 154.00°C - 155.00°C | [3][4] |
| Appearance | Solid | General Knowledge |
| PSA (Polar Surface Area) | 67.2 Ų | [5] |
Hazard Identification and Safety Profile
Based on available data, 4-(Trifluoromethyl)benzothiazol-2-amine is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [2] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | [2] |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[3][4]
Experimental Protocols
Generalized Synthesis of 2-Aminobenzothiazoles
This protocol is a representative example for the synthesis of 2-aminobenzothiazole derivatives and may be adaptable for the synthesis of 4-(Trifluoromethyl)benzothiazol-2-amine, likely starting from 2-amino-3-(trifluoromethyl)thiophenol.
Reaction Scheme:
Materials:
-
2-amino-3-(trifluoromethyl)thiophenol
-
Cyanogen bromide (or a suitable equivalent)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-(trifluoromethyl)thiophenol in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the stirred solution at room temperature. The addition should be done cautiously as the reaction may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and its purity assessed by HPLC. The melting point should also be determined.
Purification and Analysis
-
Purification: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography is another effective purification technique.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural elucidation and confirmation.
Biological Activity and Signaling Pathway
Many benzothiazole derivatives have been shown to exhibit biological activity, including anticancer properties. A key mechanism of action for some of these compounds is through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. While the specific activity of 4-(Trifluoromethyl)benzothiazol-2-amine has not been detailed, it is plausible that it follows a similar mechanism.
Upon entering the cell, a benzothiazole ligand can bind to the cytosolic AhR, which is complexed with heat shock proteins (HSPs) and other co-chaperones. This binding event leads to a conformational change, dissociation of the chaperone proteins, and translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1). The transcription of CYP1A1 is subsequently induced. The resulting CYP1A1 enzyme can metabolize the benzothiazole, potentially leading to the formation of reactive intermediates that can form DNA adducts, inducing DNA damage and ultimately leading to apoptosis in cancer cells.
Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Conclusion
4-(Trifluoromethyl)benzothiazol-2-amine is a compound of interest for further investigation, particularly in the context of drug discovery, due to the known biological activities of the benzothiazole scaffold. While detailed experimental data for this specific molecule is sparse, this guide provides a foundational understanding of its properties, potential hazards, and a plausible mechanism of action based on related compounds. Researchers are encouraged to use this information as a starting point for their own experimental designs, with the understanding that the provided synthesis and signaling pathway are generalized and will require empirical validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
A Prospective Analysis of the Therapeutic Potential of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract:
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound 4-(trifluoromethyl)-1,3-benzothiazol-2-amine. In the absence of direct experimental data for this specific molecule, this document leverages existing research on the broader class of 2-aminobenzothiazole derivatives to infer potential mechanisms of action and therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of prospective signaling pathways, hypothetical experimental workflows for target validation, and a summary of quantitative data from structurally related compounds. The inclusion of the trifluoromethyl moiety is known to enhance metabolic stability and cellular permeability, making this compound a compound of significant interest for further investigation.
Introduction to the Benzothiazole Scaffold and the Role of Trifluoromethylation
The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of benzothiazole have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2][3] The versatility of the benzothiazole nucleus allows for structural modifications that can fine-tune its pharmacological profile.
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. The -CF3 group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its high electronegativity and lipophilicity can lead to increased membrane permeability and improved binding affinity to biological targets.[4] Therefore, this compound represents a promising, albeit currently understudied, molecule for drug discovery.
Potential Therapeutic Areas and Molecular Targets
Based on the extensive literature on benzothiazole derivatives, this compound could potentially find applications in the following therapeutic areas by interacting with the associated molecular targets.
Oncology
Benzothiazole derivatives have demonstrated significant potential as anticancer agents.[1][5][6][7] The proposed targets for these compounds are often key players in cancer cell proliferation, survival, and metastasis.
-
Potential Targets:
-
Kinases: Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][8]
-
Aryl Hydrocarbon Receptor (AhR): Some benzothiazoles are known to bind to AhR, leading to the induction of cytochrome P450 enzymes and subsequent production of cytotoxic metabolites in cancer cells.[1][9]
-
Topoisomerases: Enzymes critical for DNA replication and repair, representing a common target for chemotherapeutic agents.[1]
-
Neurodegenerative and Neurological Disorders
Several benzothiazole-containing compounds have shown neuroprotective effects, with some being developed for conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1]
-
Potential Targets:
-
c-Jun N-terminal Kinase (JNK): Inhibition of the JNK signaling pathway has been shown to be neuroprotective in ischemic brain injury.[10]
-
Monoamine Oxidase (MAO): Inhibition of MAO is a therapeutic strategy for Parkinson's disease.
-
γ-aminobutyric acid-aminotransferase (GABA-AT) and Sodium Ion Channels (NavMs): These are critical targets in the treatment of epilepsy, and in-silico studies have suggested that 1,3-benzothiazole-2-amine derivatives may interact with them.[11]
-
Infectious Diseases
The benzothiazole scaffold is present in numerous compounds with potent antimicrobial and antifungal activities.[2][12][13]
-
Potential Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication.
-
Fungal Lanosterol 14α-demethylase: A key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
-
Viral Enzymes: Some derivatives have been investigated as inhibitors of viral proteases and polymerases.[14]
-
Inflammatory Disorders
Anti-inflammatory properties have been reported for various benzothiazole derivatives, suggesting their potential in treating inflammatory conditions.[2]
-
Potential Targets:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.
-
Pro-inflammatory Cytokines: Modulation of the production or signaling of cytokines like TNF-α and interleukins.
-
Prospective Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known targets of related compounds.
Proposed Experimental Workflow for Target Identification and Validation
The following workflow outlines a systematic approach to identify and validate the therapeutic targets of this compound.
Quantitative Data for Structurally Related 2-Aminobenzothiazole Derivatives
The following table summarizes the reported biological activities of various 2-aminobenzothiazole derivatives. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| Phenylacetamide derivatives of benzothiazole | Antiproliferative activity in pancreatic cancer cells | Low micromolar concentrations | [7] |
| 2-(4-aminophenyl)benzothiazole derivatives | Growth inhibition in human breast cancer cell lines | Nanomolar range | [9] |
| N-substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Antibacterial activity against S. aureus and E. coli | Zone of inhibition: 15-25 mm | [12] |
| 2-aminobenzothiazole-piperazine hybrids | PI3Kγ inhibition | Evaluated at 100 μM | [8] |
| AS601245 (a benzothiazole derivative) | JNK1, JNK2, JNK3 inhibition | IC50 = 80 nM, 230 nM, 250 nM, respectively | [10] |
Disclaimer: The data presented is for structurally related compounds and not for this compound.
Generic Experimental Protocols
The following are generalized protocols for key experiments that would be essential in evaluating the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Example: PI3K)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human PI3K), the substrate (e.g., PIP2), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
While there is a lack of direct experimental evidence for the therapeutic targets of this compound, the extensive research on the 2-aminobenzothiazole scaffold provides a strong foundation for its potential as a valuable lead compound in drug discovery. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic properties.
Future research should focus on the systematic evaluation of this compound using the experimental workflows outlined in this guide. Initial phenotypic screening in a diverse panel of cancer cell lines, followed by target deconvolution studies, will be crucial in elucidating its mechanism of action. The potential of this compound in oncology, neurodegenerative disorders, and infectious diseases warrants a thorough investigation to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. jchr.org [jchr.org]
- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Aminobenzothiazole: Core Methodologies and Modern Advances
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] This technical guide provides a comprehensive review of the core synthetic strategies for 2-aminobenzothiazole, detailing experimental protocols for key reactions and summarizing quantitative data to facilitate methodological comparison. Furthermore, it explores modern, efficient, and greener synthetic alternatives.
Core Synthetic Strategies
The construction of the 2-aminobenzothiazole ring system has been achieved through several classical and contemporary chemical transformations. The most prominent and historically significant methods include the oxidative cyclization of arylthioureas (the Hugershoff reaction) and the reaction of anilines with thiocyanate salts.[4] Modern approaches often focus on improving efficiency, safety, and environmental impact through catalytic systems and multi-component reactions.
The Hugershoff Reaction: Oxidative Cyclization of N-Arylthioureas
A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the intramolecular oxidative cyclization of an N-arylthiourea.[4] This reaction is versatile and can be adapted to produce a variety of substituted 2-aminobenzothiazoles. The general workflow involves the initial formation of the N-arylthiourea from an appropriate aniline, followed by cyclization induced by an oxidizing agent.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
"structure-activity relationship of substituted benzothiazoles"
An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Its derivatives have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4][5] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzothiazole core. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted benzothiazoles, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
The versatility of the benzothiazole ring, with its various active sites for substitution (positions 2, 4, 5, 6, and 7), allows for extensive chemical modification to optimize therapeutic efficacy.[6] This document aims to serve as a valuable resource for researchers engaged in the design and development of novel benzothiazole-based therapeutic agents.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of elucidating the SAR of a compound series typically follows a systematic workflow. This involves the design and synthesis of analogs, biological evaluation, and iterative optimization based on the activity data.
Caption: General workflow for a structure-activity relationship (SAR) study.
Anticancer Activity of Substituted Benzothiazoles
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8][9] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like carbonic anhydrase.[8][10][11]
Signaling Pathway: Apoptosis Induction
Many anticancer benzothiazole derivatives exert their effect by inducing programmed cell death, or apoptosis. A simplified representation of an apoptotic signaling pathway that can be triggered by these compounds is shown below.
Caption: Simplified signaling pathway for apoptosis induction by benzothiazole derivatives.
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various substituted benzothiazoles against different human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1e | 2-(4-hydroxyphenyl) | A549, MCF7-ADR | 10.07-13.21 (µg/ml) | [12][13] |
| 1g | 2-(4-methoxyphenyl) | A549, MCF7-ADR | 10.07-13.21 (µg/ml) | [12][13] |
| 1i | 2-(2,3,4-trimethoxyphenyl) | A549, MCF7-ADR | 10.07-13.21 (µg/ml) | [12][13] |
| 4 | 7-fluoro, imidazo[2,1-b]benzothiazole | HepG2, MCF-7, HeLa | ~4.0 | [7][10] |
| 11 | Hydrazine-based | HeLa, COS-7 | 2.41, 4.31 | [7][10] |
| 55 | Chlorobenzyl indole semicarbazide | HT-29, H460, A549 | 0.024, 0.29, 0.84 | [7] |
General SAR Observations for Anticancer Activity
-
Substitution at C2: The presence of a substituted phenyl ring at the C2 position is a common feature of many anticancer benzothiazoles.[12][13]
-
Electron-donating and withdrawing groups: Both electron-donating (e.g., -OH, -OCH3) and electron-withdrawing (e.g., -Cl, -F, -NO2) groups on the C2-phenyl ring can enhance cytotoxic activity.[7][12][13]
-
Halogenation: The incorporation of fluorine or chlorine atoms, particularly on the benzothiazole ring or the C2-phenyl moiety, often leads to increased potency.[7][10]
-
Fused Ring Systems: Fusing other heterocyclic rings, such as imidazole, to the benzothiazole core can significantly enhance anticancer activity.[7][10]
Antimicrobial Activity of Substituted Benzothiazoles
Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and dihydroorotase.[4][15][17]
Quantitative SAR Data: Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 1e | 2-(4-hydroxyphenyl) | A. niger, F. oxysporum | Not specified, but active | [12][13] |
| 1k | Brominated derivative of 1e | Various bacteria | Lower MIC than 1e | [12][13] |
| 4b | Benzothiazole-thiazole hybrid with m-nitro group | Bacteria and fungi | 3.90–15.63 | [4] |
| 4c | Benzothiazole-thiazole hybrid with halogen | Bacteria and fungi | 3.90–15.63 | [4] |
| 41c | Isatin-clubbed benzothiazole | E. coli, P. aeruginosa | 3.1, 6.2 | [15] |
| 46a/b | Amino-benzothiazole Schiff base with 2-OH on benzylidene | E. coli, P. aeruginosa | 15.62 | [15] |
General SAR Observations for Antimicrobial Activity
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and halogens (-Cl, -Br), on the C2-phenyl ring generally enhances antimicrobial activity.[4]
-
Hydroxyl groups: A hydroxyl group at the para-position of the C2-phenyl ring can confer significant antifungal activity.[12][13]
-
Hybrid Molecules: Combining the benzothiazole scaffold with other heterocyclic moieties like thiazole or isatin can lead to potent antimicrobial agents.[4][15]
-
Substitution at C7: Methyl and bromo groups at the 7th position of the benzothiazole ring have been shown to enhance antibacterial action.[15]
Neuroprotective and Anticonvulsant Activities
Certain benzothiazole derivatives have shown promise in the context of neurodegenerative diseases and epilepsy.[5][18][19] Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is a clinically approved drug for amyotrophic lateral sclerosis (ALS) and has neuroprotective effects.[19][20]
Logical Relationship of Substituents for Diverse Activities
The following diagram illustrates how different substitution patterns on the benzothiazole core can direct the compound towards different biological activities.
Caption: Influence of substituents on the biological activity of benzothiazoles.
General SAR Observations for Anticonvulsant Activity
-
Substitution at C6: The introduction of alkoxy or benzyloxy groups at the 6-position of the benzothiazole core has been explored for anticonvulsant activity.[21]
-
Substituents on Benzyloxy Ring: The position of substituents (e.g., -F, -Cl) on the 6-benzyloxy group influences anticonvulsant activity. For instance, with a fluoro substituent, the activity order was found to be meta = para > ortho.[21]
-
Alkyl Chains: Among alkyl chain-substituted derivatives, those with shorter chains showed better anticonvulsant activities.[21]
Experimental Protocols
This section provides an overview of the key experimental methodologies commonly employed in the synthesis and biological evaluation of substituted benzothiazoles.
General Synthesis of 2-Substituted Benzothiazoles
A prevalent method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with various substituted aromatic aldehydes.[12][13]
Protocol:
-
Reactant Mixture: A mixture of 2-aminothiophenol and a substituted aromatic aldehyde (in equimolar amounts) is prepared in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is often evaporated under reduced pressure. The resulting solid is filtered, washed with a cold solvent (e.g., cold ethanol), and dried.
-
Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure 2-substituted benzothiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][12][13]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Serial twofold dilutions of the benzothiazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The benzothiazole scaffold is a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns in determining the biological activity profile of these compounds. Electron-withdrawing groups and halogenation often enhance both anticancer and antimicrobial activities, while specific substitutions at the C2 and C6 positions are crucial for directing the compounds towards different therapeutic targets. The provided data tables, pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and optimization of new and more effective benzothiazole-based drugs. Further exploration, including computational modeling and in vivo studies, will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.[4][22][23]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. This powerful electron-withdrawing moiety imparts a unique constellation of physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, offering in-depth analysis, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.
The Impact of the Trifluoromethyl Group on Key Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group or other substituents can dramatically alter a molecule's characteristics. These changes are often pivotal in transforming a promising lead compound into a viable drug candidate.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic blocking" at a susceptible position can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]
Modulation of Lipophilicity and Acidity
The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cellular membranes and improve its absorption and distribution.[2][4] Furthermore, due to its strong electron-withdrawing nature, the CF3 group can significantly impact the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions with biological targets.[5]
Influence on Binding Affinity
The electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity and selectivity for the target protein.[2] Its ability to participate in favorable electrostatic interactions and occupy hydrophobic pockets within a binding site can significantly improve the potency of a drug candidate.[2]
Quantitative Data Summary
To illustrate the profound effects of trifluoromethylation, the following tables summarize key quantitative data comparing trifluoromethylated compounds with their non-fluorinated analogs.
Table 1: Comparative Metabolic Stability Data
| Compound Pair | Modification | Half-life (t½) in vitro | Intrinsic Clearance (CLint) | Reference |
| Pirlindole vs. Trifluoromethyl-Pirlindole | CH3 vs. CF3 | Shorter | Higher | [1] |
| Analog A vs. Analog B | H vs. CF3 | Longer | Lower | [1] |
| Compound X vs. Compound Y | Phenyl vs. Trifluoromethylphenyl | Shorter | Higher | [1] |
Table 2: Comparative Lipophilicity and Acidity Data
| Compound Pair | Modification | LogP | pKa | Reference |
| Toluene vs. Trifluorotoluene | CH3 vs. CF3 | 2.73 | N/A | [2][6] |
| Aniline vs. 4-(Trifluoromethyl)aniline | H vs. CF3 | 0.90 | 4.60 | [6] |
| Phenol vs. 4-(Trifluoromethyl)phenol | H vs. CF3 | 1.46 | 9.92 | [7] |
Table 3: Comparative Binding Affinity Data
| Compound Pair | Target | Modification | IC50 / Kd | Reference |
| Inhibitor 1 vs. Inhibitor 2 | Pim1 Kinase | H vs. CF3 | 25 µM vs. 5 µM | [8] |
| Analog C vs. Analog D | 5α-reductase | tert-butyl vs. 2,5-bis(trifluoromethyl)phenyl | Ki: 40-fold higher | [5] |
| Compound E vs. Compound F | Myeloid Leukemia Cells | H vs. CF3 | > 0.5 mM vs. < 0.5 mM | [5] |
Key Experimental Protocols
Accurate assessment of the impact of trifluoromethylation relies on robust experimental methodologies. The following sections provide detailed protocols for key in vitro assays.
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating a compound's susceptibility to metabolism by liver enzymes.[1]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
2. Materials:
-
Test compound and positive control compound (e.g., a compound with known metabolic instability)
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control in the assay buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Shake-Flask Method for LogP Determination
This classic method is used to measure the lipophilicity of a compound.
1. Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
2. Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
3. Procedure:
-
Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or octanol-saturated water.
-
Partitioning:
-
Add a known volume of the stock solution to a vial.
-
Add an equal volume of the other solvent (water or n-octanol) to the vial.
-
-
Equilibration:
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound.
-
Allow the vial to stand undisturbed or centrifuge it to achieve complete phase separation.
-
-
Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous phases.
-
Analysis: Determine the concentration of the test compound in each phase using a suitable and validated analytical method.
-
Data Analysis:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate LogP using the formula: LogP = log10(P).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique for directly measuring the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.
1. Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a target protein.
2. Materials:
-
Purified target protein
-
Ligand (test compound)
-
ITC instrument
-
Appropriate buffer solution (ensure the protein and ligand are in the same buffer to minimize heats of dilution)
3. Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a known concentration in the ITC cell.
-
Prepare a solution of the ligand at a higher concentration (typically 10-20 times the protein concentration) in the injection syringe.
-
Degas both solutions to prevent air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Equilibrate the instrument with the buffer.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution in the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to account for the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of Celecoxib
Caption: Mechanism of action of the trifluoromethylated drug Celecoxib.
Experimental Workflow for Evaluating Trifluoromethylated Compounds
Caption: A typical workflow for the synthesis and evaluation of trifluoromethylated drug candidates.
Impact of Trifluoromethyl Group on Drug Properties
Caption: The multifaceted impact of the trifluoromethyl group on key drug properties.
Conclusion
The trifluoromethyl group stands as a powerful and versatile tool in the medicinal chemist's armamentarium. Its profound influence on metabolic stability, lipophilicity, and binding affinity provides a rational basis for the design of more effective and safer therapeutic agents. A thorough understanding of its properties, coupled with rigorous experimental evaluation as outlined in this guide, is essential for successfully leveraging the benefits of trifluoromethylation in the pursuit of novel medicines. The continued exploration of innovative synthetic methodologies for the introduction of the CF3 group will undoubtedly further expand its application and solidify its importance in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Exploring the Chemical Space of Novel Benzothiazole Compounds: A Technical Guide for Drug Discovery Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of the chemical space of novel benzothiazole compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer and anti-inflammatory drug discovery.
Synthesis of Novel Benzothiazole Derivatives
The synthesis of the benzothiazole core and its derivatives can be achieved through various established and novel methodologies. A common and versatile approach involves the condensation of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or their derivatives.[3][4] Greener synthesis approaches, including microwave-assisted and one-pot reactions, have also been developed to improve efficiency and reduce environmental impact.
General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles
A representative synthetic protocol for a series of novel N-substituted 2-aminobenzothiazole derivatives is outlined below. This method involves the reaction of a substituted 2-aminobenzothiazole with a suitable acyl chloride.
Materials and Reagents:
-
Substituted 2-aminobenzothiazole
-
Substituted acyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Dry solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Triethylamine - TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of the substituted 2-aminobenzothiazole (1.0 eq) in dry THF, triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The corresponding acyl chloride (1.1 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired novel benzothiazole derivative.[5]
Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6][7][8]
Biological Evaluation: Anticancer and Anti-inflammatory Activities
Novel benzothiazole derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[6][9] Their biological activities are typically evaluated through a series of in vitro assays.
In Vitro Anticancer Activity
The cytotoxic effects of novel benzothiazole compounds are commonly assessed against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
-
Cell Seeding: Cancer cells (e.g., A431, A549, H1299) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[6][10]
-
Compound Treatment: Cells are treated with various concentrations of the novel benzothiazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[10]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[10]
Quantitative Data Summary:
The following tables summarize the in vitro anticancer activity of selected novel benzothiazole derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Novel Benzothiazole Derivatives (Series B) [5]
| Compound | Substituent (R) | A431 IC50 (µM) | A549 IC50 (µM) | H1299 IC50 (µM) |
| B5 | 6-Cl, N-(3-fluorobenzyl) | 2.89 ± 0.15 | 2.13 ± 0.18 | 3.12 ± 0.21 |
| B7 | 6-Cl, N-(4-nitrobenzyl) | 1.51 ± 0.20 | 0.96 ± 0.24 | 1.68 ± 1.32 |
| B8 | 6-Cl, N-benzyl | 3.15 ± 0.22 | 2.58 ± 0.19 | 3.47 ± 0.25 |
Table 2: In Vitro Anticancer Activity of Novel Benzothiazole Derivatives against HepG2 Cells [12]
| Compound | Substituent | IC50 at 24h (µM) | IC50 at 48h (µM) |
| A | Nitro | 56.98 | 38.54 |
| B | Fluorine | 59.17 | 29.63 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is often evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Mechanism of Action: Targeting Key Signaling Pathways
Novel benzothiazole compounds exert their biological effects by modulating critical intracellular signaling pathways implicated in cancer and inflammation.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] Certain benzothiazole derivatives have been designed as potent STAT3 inhibitors.[1][13] They can block the phosphorylation of STAT3, thereby inhibiting its dimerization, nuclear translocation, and downstream gene expression.[13]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that plays a central role in inflammation and cancer.[15][16][17] It regulates the expression of genes involved in cell survival, proliferation, and inflammation. Novel benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to a reduction in the expression of its downstream targets, such as COX-2 and iNOS, which are key mediators of inflammation.[3][15]
Experimental Workflow Visualization
The process of discovering and evaluating novel benzothiazole compounds follows a structured workflow, from synthesis to biological characterization.
Conclusion and Future Perspectives
The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, make it an attractive starting point for the development of new drugs targeting cancer, inflammation, and other diseases. Future research will likely focus on the design of more potent and selective benzothiazole derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, exploring novel drug delivery systems and combination therapies involving benzothiazole compounds could enhance their therapeutic efficacy and clinical potential. The continued exploration of the vast chemical space of benzothiazole derivatives holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 4. arabjchem.org [arabjchem.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. jetir.org [jetir.org]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. researchgate.net [researchgate.net]
- 13. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine is a fluorinated heterocyclic compound belonging to the 2-aminobenzothiazole class. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound.
Synthesis Protocol
The synthesis of this compound is achieved via an electrophilic cyclization reaction, commonly known as the Hugershoff synthesis. This method involves the reaction of 3-(trifluoromethyl)aniline with ammonium thiocyanate and subsequent cyclization induced by bromine.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 |
| Ammonium thiocyanate | NH₄SCN | 76.12 |
| Bromine | Br₂ | 159.81 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Aqueous Ammonia Solution (25%) | NH₃ | 17.03 |
| Ethanol | C₂H₅OH | 46.07 |
| Deionized Water | H₂O | 18.02 |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3-(trifluoromethyl)aniline (e.g., 16.1 g, 0.1 mol) and ammonium thiocyanate (e.g., 22.8 g, 0.3 mol) in 150 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Addition of Bromine:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in 40 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 12-16 hours).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing 1 L of crushed ice and water.
-
A precipitate will form. Cool the mixture further in an ice bath.
-
Neutralize the mixture by slowly adding a 25% aqueous ammonia solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary
| Compound | Molar Ratio | Amount (g) | Moles (mol) | Theoretical Yield (g) |
| 3-(Trifluoromethyl)aniline | 1.0 | 16.1 | 0.1 | - |
| Ammonium thiocyanate | 3.0 | 22.8 | 0.3 | - |
| Bromine | 1.0 | 16.0 | 0.1 | - |
| Product | - | - | - | 21.8 |
Note: The expected yield for this type of reaction typically ranges from 60-80%. The theoretical yield is calculated based on the starting aniline as the limiting reagent.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Cyclization of 2-Aminothiophenol with Trifluoromethyl Group Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(trifluoromethyl)benzothiazole through the cyclization of 2-aminothiophenol with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).
Introduction
Benzothiazoles containing a trifluoromethyl group are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of these compounds is typically achieved by the condensation and cyclization of 2-aminothiophenol with a suitable trifluoromethyl-containing reagent. This document outlines two common and effective methods for this transformation.
Reaction Scheme
The overall reaction involves the condensation of 2-aminothiophenol with either trifluoroacetic acid or trifluoroacetic anhydride to form an intermediate, which then undergoes intramolecular cyclization to yield 2-(trifluoromethyl)benzothiazole.
Caption: General reaction scheme for the synthesis of 2-(trifluoromethyl)benzothiazole.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the cyclization of 2-aminothiophenol with trifluoroacetic acid and a general method using acid anhydrides.
Table 1: Reaction of 2-Aminothiophenol with Trifluoroacetic Acid (TFA)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Autocatalytic | None (excess TFA) | 70 | 16 | 99 | [1][2] |
| 2 | TsOH·H₂O | CH₃CN | 80 | 16 | -* | [cite: ] |
*Yield not specified for this specific substrate combination, but the method was reported for analogous reactions.
Table 2: General Reaction of 2-Aminothiophenol with Acid Anhydrides
| Entry | Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Acid Anhydrides | KF·Al₂O₃ | - | Mild | - | High | [cite: ] |
Experimental Protocols
Protocol 1: Cyclization of 2-Aminothiophenol with Trifluoroacetic Acid (TFA)
This protocol is based on an autocatalytic procedure and is noted for its high yield and operational simplicity.[1][2]
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Trifluoroacetic acid (excess, acts as both reagent and solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, add 2-aminothiophenol.
-
Add an excess of trifluoroacetic acid to the flask. The TFA will serve as both the reactant and the solvent.
-
Place the magnetic stir bar in the flask and begin stirring.
-
Heat the reaction mixture to 70°C using a heating mantle or oil bath.
-
Maintain the temperature and continue stirring for 16 hours.
-
After 16 hours, allow the reaction mixture to cool to room temperature.
-
Remove the excess trifluoroacetic acid by evaporation under reduced pressure using a rotary evaporator.
-
The resulting residue is the 2-(trifluoromethyl)benzothiazole product. Further purification, if necessary, can be performed by column chromatography or recrystallization.
Protocol 2: General Procedure for Cyclization of 2-Aminothiophenol with Trifluoroacetic Anhydride (TFAA)
This protocol is a general method for the reaction of 2-aminothiophenol with acid anhydrides, adapted for trifluoroacetic anhydride. [cite: ] Optimization may be required for specific substrates.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Trifluoroacetic anhydride (1.0-1.2 eq)
-
KF·Al₂O₃ (catalytic amount)
-
Anhydrous solvent (e.g., toluene, DMF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-aminothiophenol and the KF·Al₂O₃ catalyst.
-
If using a solvent, add the anhydrous solvent to the flask.
-
Slowly add trifluoroacetic anhydride to the stirred mixture. An exothermic reaction may occur.
-
After the addition is complete, stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Wash the filtered catalyst with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Signaling Pathway: Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of a thioester intermediate followed by an intramolecular cyclization.
References
Purifying 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, obtaining highly pure 4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a critical step in ensuring the reliability and reproducibility of experimental results. This heterocyclic amine is a valuable building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic transformations and biological assays. This document provides detailed application notes and protocols for the purification of this compound, drawing upon established techniques for analogous structures.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively published, the properties of the isomeric compound, 2-amino-6-(trifluoromethyl)benzothiazole, can serve as a useful reference.
| Property | Value (for 2-amino-6-(trifluoromethyl)benzothiazole) | Reference |
| Molecular Weight | 218.20 g/mol | |
| Melting Point | 120-124 °C | |
| Appearance | Solid |
Purification Techniques
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
General Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Based on literature for similar 2-aminobenzothiazole derivatives, suitable solvents to screen include ethanol, methanol, and mixtures such as ethanol/water or methanol/water.
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Potential Recrystallization Solvents for 2-Aminobenzothiazole Derivatives:
| Solvent/Solvent System | Notes |
| Ethanol | Commonly used for recrystallizing 2-aminobenzothiazole derivatives.[1] |
| Methanol | Another common choice for recrystallization of similar compounds. |
| Ethanol/Water | The addition of water as an anti-solvent can be effective if the compound is highly soluble in pure ethanol. |
| Methanol/Water | Similar to ethanol/water, this can be a good system to induce crystallization. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a suitable stationary phase due to the polar nature of the amine group.
General Protocol for Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column. The components of the mixture will travel down the column at different rates. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Typical Column Chromatography Conditions for 2-Aminobenzothiazole Derivatives:
| Stationary Phase | Mobile Phase (Eluent System) | Notes |
| Silica Gel | Hexanes/Ethyl Acetate | A common solvent system for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Silica Gel | Dichloromethane/Methanol | A more polar solvent system suitable for eluting more polar compounds. |
Visualization of Experimental Workflows
To aid in the understanding of the purification processes, the following diagrams illustrate the general workflows for recrystallization and column chromatography.
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
Concluding Remarks
The protocols and data presented in this guide provide a solid foundation for the purification of this compound. It is important to note that the optimal conditions for recrystallization and column chromatography may need to be determined empirically for each specific batch of the crude product. Careful execution of these purification techniques will yield a high-purity compound, which is essential for its successful application in research and development.
References
Application Notes and Protocols for In Vitro Testing of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Trifluoromethyl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile and biological activity.[4][5]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its cytotoxic and anti-proliferative effects, its potential to induce apoptosis, its impact on key cellular signaling pathways, and its enzyme inhibitory activity.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HepG2 | Hepatocellular Carcinoma | 22.5 ± 2.5 |
| PANC-1 | Pancreatic Carcinoma | 18.9 ± 2.1 |
| H1299 | Non-small cell lung cancer | 25.1 ± 3.0 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (µM) |
| c-Jun N-terminal kinase (JNK1) | 8.7 ± 0.9 |
| Cyclin-dependent kinase 4 (CDK4) | 12.3 ± 1.5 |
| ABL1 Tyrosine Kinase | > 50 |
IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity by 50% and are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: Leveraging 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine in Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. The introduction of a trifluoromethyl group at the 4-position of the 1,3-benzothiazol-2-amine core can significantly enhance its lipophilicity and metabolic stability, making 4-(trifluoromethyl)-1,3-benzothiazol-2-amine a valuable starting point for the development of novel anticancer agents. This document provides an overview of its application, protocols for its evaluation, and data on related derivatives.
Synthesis and Derivatization
The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods. A common approach involves the reaction of a corresponding 2-aminothiophenol with a cyanogen halide or a similar reagent. For derivatives, further reactions can be carried out on the 2-amino group. For instance, the synthesis of 2-Chloro-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide, a related derivative, involves the reaction of 2-amino-6-(trifluoromethyl)benzo[d]thiazole with 2-chloroacetyl chloride in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM)[1].
A general synthetic workflow for creating a library of derivatives from this compound for screening is outlined below.
Caption: Synthetic workflow for derivatization of this compound.
Anticancer Activity and Mechanism of Action
Derivatives of the benzothiazole core have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis. The trifluoromethyl group can enhance the binding affinity of these compounds to their molecular targets.
Potential Signaling Pathways
Several signaling pathways have been implicated in the anticancer effects of benzothiazole derivatives. These include pathways crucial for cell proliferation, survival, and angiogenesis.
Caption: Potential signaling pathways targeted by benzothiazole derivatives in cancer cells.
Quantitative Data on Anticancer Activity of Related Derivatives
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against different cancer cell lines, as reported in the literature. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo-quinazolinone | IXa (chloro substitute) | MCF-7 (Breast) | 6.43 | [2] |
| Thiazolo[4,5-d]pyrimidine | 3b | NCI-60 Panel (various) | Log GI50 -5.66 | [3] |
| Phenylacetamide | 4l | Pancreatic Cancer Cells | Low micromolar | [4] |
| Semicarbazone | Indole based scaffold 12 | HT29 (Colon) | 0.015 | [5][6] |
| Semicarbazone | Indole based scaffold 12 | H460 (Lung) | 0.28 | [5][6] |
| Semicarbazone | Indole based scaffold 12 | A549 (Lung) | 1.53 | [5][6] |
| Semicarbazone | Indole based scaffold 12 | MDA-MB-231 (Breast) | 0.68 | [5][6] |
| 1,3,4-Oxadiazole-2-thione | 6d | CCRF-CEM (Leukemia) | 12 | |
| 1,3,4-Oxadiazole-2-thione | 6e | CCRF-CEM (Leukemia) | 8 | |
| 2-(4-aminophenyl) benzothiazole | BTZ | U251 (Glioma) | 3.5 | [7] |
| 2-(4-aminophenyl) benzothiazole | BTZ | C6 (Glioma) | 4 | [7] |
| 2-Aminobenzothiazole-TZD | 20 | HepG2 (Liver) | 9.99 | [8] |
| 2-Aminobenzothiazole-TZD | 20 | HCT-116 (Colon) | 7.44 | [8] |
| 2-Aminobenzothiazole-TZD | 20 | MCF-7 (Breast) | 8.27 | [8] |
| 4-phenoxyquinoline | 25 | MKN-45 (Gastric) | 0.01 | [8] |
| 4-phenoxyquinoline | 25 | H460 (Lung) | 0.01 | [8] |
| 4-phenoxyquinoline | 25 | HT-29 (Colon) | 0.18 | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Protocol 2: Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific protein kinase (e.g., EGFR, VEGFR-2, BRAF).
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Using a phosphorylation-specific antibody.
-
Fluorescence/Luminescence: Using commercial kits that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, operating through the modulation of key signaling pathways involved in cancer progression. The provided protocols offer a foundational framework for the initial screening and evaluation of new compounds based on this versatile chemical entity. Further derivatization and in-depth mechanistic studies are warranted to optimize the anticancer a`nd pharmacological properties of this class of compounds for potential clinical development.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine as a Kinase Inhibitor: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including kinase inhibition. The incorporation of a trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed application notes and protocols for the investigation of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine, a novel compound with potential as a kinase inhibitor.
While specific data for this compound is not yet extensively published, this document outlines the standard methodologies for evaluating such a compound. The provided data and pathways are illustrative and serve as a template for researchers.
Data Presentation
The inhibitory activity of a novel compound is typically evaluated against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table presents hypothetical data for "this compound" to illustrate how such data is typically presented.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 8 |
| Kinase B | 350 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 12 | 5 |
| Kinase E | 900 | 20 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Experimental Protocols
A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[3][4] The following is a detailed protocol for a common luminescence-based in vitro kinase activity assay, which measures the amount of ADP produced in a kinase reaction.[5]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualizations
Signaling Pathway Diagram
Many kinase inhibitors target key signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for anti-cancer drug development.
A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing a novel kinase inhibitor.
General workflow for kinase inhibitor discovery and characterization.
References
Application Notes and Protocols for the N-arylation of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine, a key transformation in the synthesis of compounds with potential therapeutic applications. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type cross-coupling reactions, which are widely employed in medicinal chemistry for the construction of carbon-nitrogen bonds.
Introduction
N-Aryl-2-aminobenzothiazoles are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group at the 4-position of the benzothiazole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, such as lipophilicity and metabolic stability, making this compound a valuable starting material for the synthesis of novel therapeutic agents. These derivatives have been investigated for their potential to interact with various biological targets, including protein kinases and signaling pathways implicated in cancer and other diseases.[1][3][4]
This application note details two robust and versatile methods for the N-arylation of this compound: a palladium-catalyzed approach suitable for coupling with aryl halides and a copper-catalyzed method for coupling with aryl boronic acids.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of 2-aminobenzothiazole derivatives. While specific data for the 4-(trifluoromethyl) analog is limited in the public domain, the provided data for related substrates offers a strong starting point for reaction optimization.
Table 1: Palladium-Catalyzed N-Arylation of 2-Aminobenzothiazole-4-carboxylates with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 5aa | 88 |
| 2 | 4-Bromobenzonitrile | 5ab | 85 |
| 3 | 4-Bromotoluene | 5ac | 92 |
| 4 | 1-Bromo-4-methoxybenzene | 5ad | 95 |
Conditions: Pd2(dba)3, L1 (a biarylphosphine ligand), K2CO3, 1,4-Dioxane, 100 °C, 12 h.
Table 2: Copper-Catalyzed N-Arylation of 2-Aminobenzothiazole with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3a | 76 |
| 2 | 3-Nitrophenylboronic acid | 3b | 82 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3c | 78 |
| 4 | 3-(Trifluoromethyl)phenylboronic acid | 3d | 65 |
| 5 | 4-Chlorophenylboronic acid | 3e | 94 |
| 6 | 3-Bromophenylboronic acid | 3f | 96 |
| 7 | 4-Fluorophenylboronic acid | 3g | 92 |
Conditions: Cu(OAc)2 (10 mol%), 1,10-phenanthroline (20 mol%), K3PO4 (1.5 equiv.), Acetonitrile, Room Temperature, 24 h.[5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the palladium-catalyzed N-arylation of this compound with aryl halides.
Materials and Equipment:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos or a suitable biarylphosphine ligand)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K2CO3), or Potassium phosphate (K3PO4))
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
This compound
-
Aryl halide (bromide or chloride)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0 mmol).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)
This protocol describes a mild and efficient copper-catalyzed N-arylation of this compound with aryl boronic acids at room temperature.[5]
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Copper(II) acetate (Cu(OAc)2)
-
1,10-Phenanthroline
-
Potassium phosphate (K3PO4)
-
Acetonitrile (CH3CN)
-
This compound
-
Aryl boronic acid
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), aryl boronic acid (1.2 mmol, 1.2 equiv.), copper(II) acetate (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium phosphate (1.5 mmol, 1.5 equiv.).
-
Add acetonitrile (5-10 mL) to the flask.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Mandatory Visualization
Caption: General workflow for the N-arylation of this compound.
Caption: Simplified catalytic cycles for Pd- and Cu-catalyzed N-arylation reactions.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Guide to In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established protocols for evaluating the cytotoxic effects of benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic promise, particularly in oncology.[1][2][3] These application notes and detailed experimental procedures are designed to guide researchers in the systematic screening and characterization of novel benzothiazole-based compounds.
Introduction to Benzothiazole Derivatives and Cytotoxicity Assessment
Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] A critical step in the preclinical development of these compounds is the thorough assessment of their cytotoxic potential to identify effective and selective anticancer agents.[2][7] This involves a panel of in vitro assays designed to measure various hallmarks of cell death and proliferation inhibition.
The following sections detail the methodologies for key cytotoxicity assays, provide a summary of reported quantitative data for various benzothiazole derivatives, and illustrate the experimental workflows and relevant signaling pathways.
Quantitative Data Summary: Cytotoxic Activity of Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, IC50 values represent the concentration of a benzothiazole derivative required to inhibit the proliferation of cancer cells by 50%. Lower IC50 values are indicative of higher cytotoxic potency.[1][8] The data presented below, collated from various studies, serves as a valuable reference for comparing the efficacy of newly synthesized analogues.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| YLT322 | HepG2 | Hepatocellular Carcinoma | 0.39 | [4] |
| A549 | Lung Carcinoma | 1.25 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 2.11 | [4] | |
| HCT-116 | Colon Carcinoma | 3.54 | [4] | |
| Thiazolidine-2,4-dione hybrid (4a) | MCF-7 | Breast | 7.74 ± 2.50 | [8] |
| 2-Substituted Derivative (4a) | PANC-1 | Pancreatic | 27 ± 0.24 | [8][9] |
| 2-Substituted Derivative (4b) | PANC-1 | Pancreatic | 35 ± 0.51 | [8][9] |
| General Derivative (6b) | MCF-7 | Breast | 5.15 | [8] |
| General Derivative (4) | MCF-7 | Breast | 8.64 | [8] |
| General Derivative (5c) | MCF-7 | Breast | 7.39 | [8] |
| General Derivative (5d) | MCF-7 | Breast | 7.56 | [8] |
| Compound 4 | Various (60 cell lines) | Multiple | 0.683 - 4.66 | [10] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | Lung | 68 µg/mL | [11] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | Lung | 121 µg/mL | [11] |
Experimental Protocols
Detailed methodologies for the most common and robust assays to assess the cytotoxicity of benzothiazole derivatives are provided below.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the dose-dependent effect of a compound on cell viability.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[14][16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[14] Carefully transfer a small aliquot (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[17]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).[14]
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[9] Several assays can be used to detect and quantify apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzothiazole derivative as described previously. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[20]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[19]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20] The different cell populations (live, early apoptotic, late apoptotic/necrotic) will be distinguished based on their fluorescence signals.[18]
Caspases are a family of proteases that are key mediators of apoptosis.[21][22] Assays are available to measure the activity of specific caspases, such as the initiator caspase-9 and the executioner caspase-3.[21]
Protocol (Colorimetric Assay):
-
Cell Lysis: After treatment, lyse the cells to release their contents.[21]
-
Substrate Addition: Add a colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.[14]
-
Incubation: Incubate the reaction at 37°C to allow the caspase to cleave the substrate, which releases a chromophore.
-
Absorbance Measurement: Measure the absorbance of the chromophore using a microplate reader.
-
Data Analysis: The absorbance is proportional to the caspase activity.
Mechanistic Assays
To further elucidate the mechanism of cytotoxicity, additional assays can be performed.
Many benzothiazole derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][23] A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[23][24] This can be measured using fluorescent dyes like Rhodamine 123 (Rh123).[12][23]
Protocol:
-
Cell Treatment: Treat cells with the benzothiazole derivative.
-
Dye Staining: Incubate the cells with a fluorescent dye such as Rh123.[12][23]
-
Analysis: Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of ΔΨm.[23]
Some benzothiazole derivatives have been shown to induce the production of reactive oxygen species (ROS), which can trigger oxidative stress and apoptosis.[3][12] ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12]
Protocol:
-
Cell Treatment: Treat cells with the benzothiazole derivative.
-
Probe Loading: Incubate the cells with the DCFH-DA probe.[12]
-
Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS levels.[12]
Visualizing the Process: Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for benzothiazole derivative-induced apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed intrinsic pathway of apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. jnu.ac.bd [jnu.ac.bd]
- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative. The benzothiazole scaffold is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, including bulk pharmaceutical ingredients, formulated drug products, and biological samples, to support research, development, and quality control activities.
This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification, particularly in complex biological matrices.
Analytical Methods Overview
A comparative summary of the proposed analytical methods is presented below. These methods are starting points and will require optimization and validation for specific applications.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | Method 1: HPLC-UV | Method 2: UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Primary Application | Quantification in bulk material, pharmaceutical dosage forms, and process monitoring. | Trace-level quantification in complex matrices like plasma, urine, and tissue homogenates for pharmacokinetic and metabolism studies. |
| Selectivity | Moderate; relies on chromatographic resolution from interfering substances. | High; based on both chromatographic retention time and specific mass-to-charge ratio transitions. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High; capable of achieving pg/mL to low ng/mL detection limits. |
| Instrumentation | Standard HPLC system with a UV/Vis or Diode Array Detector. | UPLC system coupled to a triple quadrupole mass spectrometer. |
| Throughput | Moderate to high, depending on run time. | High, with typical run times of a few minutes. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the assay and purity determination of this compound in bulk drug substance and pharmaceutical formulations.
Proposed Quantitative Data (for Method Development)
The following table outlines target parameters for method validation.
Table 2: Target HPLC-UV Method Validation Parameters
| Parameter | Target Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from placebo, impurities, or degradation products at the analyte's retention time. |
Experimental Protocol
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in water. A gradient elution may be necessary to ensure separation from impurities.
-
Initial suggestion: 40:60 (v/v) Acetonitrile: 0.1% Formic Acid in water.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan of the analyte (likely in the range of 230-280 nm).
-
Column Temperature: 30 °C.
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 v/v Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma. This is crucial for pharmacokinetic studies.
Proposed Quantitative Data (for Method Development)
The following table provides target validation parameters for a bioanalytical UPLC-MS/MS method.
Table 3: Target UPLC-MS/MS Method Validation Parameters
| Parameter | Target Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 0.1 ng/mL |
| Precision (%RSD) | < 15% (20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal and compensated by internal standard. |
| Recovery | Consistent and reproducible. |
Experimental Protocol
4.2.1. Instrumentation and Conditions
-
UPLC System: A UPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient to ensure rapid elution and high throughput (e.g., 5% to 95% B in 2 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition would be based on the protonated molecule [M+H]⁺ as the precursor ion and a stable fragment ion as the product ion.
-
Analyte (Proposed): Precursor > Product
-
Internal Standard (Proposed): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
4.2.2. Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of plasma sample (blank, standard, or unknown), add 10 µL of internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for injection into the UPLC-MS/MS system.
Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important synthetic intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of 2-aminobenzothiazoles, particularly via the Hugerschoff reaction, can stem from several factors. The primary starting material, 3-(trifluoromethyl)aniline, has an electron-withdrawing trifluoromethyl group which can deactivate the aromatic ring, making the cyclization step more challenging compared to electron-rich anilines.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that 3-(trifluoromethyl)aniline, potassium thiocyanate, and the solvent are free of impurities and water. Moisture can interfere with the reaction.
-
Reaction Temperature: The initial thiocyanation and the subsequent bromination and cyclization steps are temperature-sensitive. Carefully control the temperature as specified in the protocol. Deviations can lead to the formation of side products.
-
Rate of Bromine Addition: Slow, dropwise addition of bromine is crucial. A rapid addition can lead to localized high concentrations of bromine, promoting over-bromination of the aromatic ring and other side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
A2: The most common side products in this synthesis are isomers and poly-brominated species. The strong activating nature of the amino group in the aniline starting material makes the aromatic ring highly susceptible to electrophilic substitution.
-
Primary Side Products:
-
Over-bromination: The formation of dibromo- and tribromo-derivatives of the final product or intermediates is a significant possibility.
-
Isomeric Products: While the cyclization is generally regioselective, small amounts of other isomers might form.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use the precise stoichiometric amounts of bromine as indicated in the protocol.
-
Low Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to increase selectivity and reduce the rate of competing side reactions.
-
Purification: Effective purification by column chromatography is essential to separate the desired product from closely related impurities.
-
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
A3: Purification of 2-aminobenzothiazole derivatives can be challenging due to the presence of structurally similar side products. A combination of techniques is often most effective.
-
Initial Work-up: After quenching the reaction, a thorough aqueous work-up is necessary to remove inorganic salts and acids. Neutralization with a base like sodium bicarbonate or ammonia is a critical step.
-
Recrystallization: This technique can be effective for removing many impurities. Common solvents for recrystallization of 2-aminobenzothiazoles include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: For achieving high purity, column chromatography is often required. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity mobile phase and gradually increase the polarity to elute the desired product.
Q4: Can you provide a general reaction mechanism for the synthesis?
A4: The synthesis of this compound from 3-(trifluoromethyl)aniline typically follows the Hugerschoff reaction pathway. The key steps are:
-
Thiocyanation: The aniline reacts with thiocyanate to form a phenylthiourea intermediate.
-
Electrophilic Attack by Bromine: Bromine acts as an electrophile, and the sulfur atom of the thiourea attacks it.
-
Intramolecular Cyclization: The activated sulfur species then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form the benzothiazole ring system.
-
Aromatization: Loss of a proton restores the aromaticity of the newly formed bicyclic system.
Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous 2-aminobenzothiazoles and have been adapted for the synthesis of this compound.
Protocol 1: Synthesis via Hugerschoff Reaction
This is a widely used method for the synthesis of 2-aminobenzothiazoles.
Materials:
-
3-(Trifluoromethyl)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethyl)aniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary
While specific yield data for this compound is not extensively reported in the literature, yields for analogous syntheses using the Hugerschoff reaction typically range from moderate to good, depending on the substrate and optimization of reaction conditions.
| Parameter | Typical Range | Notes |
| Yield | 40-70% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (after chromatography) | >98% | Achievable with careful purification. |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method is the oxidative cyclization of N-(4-(trifluoromethyl)phenyl)thiourea. This precursor is typically synthesized by reacting 4-(trifluoromethyl)aniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an acid, followed by in-situ cyclization with an oxidizing agent like bromine in a suitable solvent such as acetic acid. Another approach involves the reaction of 2-amino-3-halobenzotrifluoride with a source of sulfur and ammonia, though this is less common.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Several side products can form during the synthesis. The most common impurities include:
-
Isomeric Aminobenzothiazoles: If the starting 4-(trifluoromethyl)aniline contains isomeric impurities (e.g., 2- or 3-(trifluoromethyl)aniline), these will likely react to form the corresponding isomeric 2-aminobenzothiazoles.
-
Symmetrical Diarylthiourea: The formation of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea is a common side product resulting from the reaction of the intermediate isothiocyanate with the starting aniline.
-
Over-brominated Species: If using bromine for the cyclization, over-bromination of the aromatic ring can occur, leading to brominated derivatives of the product.
-
Unreacted Starting Materials: Residual 4-(trifluoromethyl)aniline or N-(4-(trifluoromethyl)phenyl)thiourea may be present if the reaction has not gone to completion.
-
Hydrolysis Products: Under certain conditions, the amino group of the product can be hydrolyzed to a hydroxyl group, though this is less common under standard synthetic protocols.
Q3: My final product has a persistent yellow color, even after recrystallization. What could be the cause?
A3: A persistent yellow color can be indicative of trace impurities. Over-brominated side products or certain polymeric materials formed during the reaction can impart color. It is also possible that trace amounts of starting materials or the symmetrical diarylthiourea are present. We recommend analyzing the sample by HPLC or LC-MS to identify the colored impurity. Further purification by column chromatography may be necessary.
Q4: How can I minimize the formation of the symmetrical 1,3-bis(4-(trifluoromethyl)phenyl)thiourea?
A4: The formation of this byproduct can be minimized by controlling the stoichiometry of the reagents. Using a slight excess of the thiocyanate salt relative to the aniline can help to ensure that the aniline is consumed in the formation of the desired thiourea intermediate. Additionally, careful control of the reaction temperature and addition rate of the oxidizing agent can also influence the product distribution.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or HPLC. If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction temperature | The cyclization step is often exothermic. Maintain the recommended temperature range to avoid degradation of the product or increased side product formation. |
| Impure starting materials | Ensure the purity of the 4-(trifluoromethyl)aniline and other reagents. Isomeric impurities in the starting aniline will lead to a mixture of products and a lower yield of the desired isomer. |
| Inefficient purification | Optimize the recrystallization solvent system or consider column chromatography for more efficient purification. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of isomeric products | Use highly pure 4-(trifluoromethyl)aniline as the starting material. Analyze the starting material for isomeric purity before use. |
| Formation of symmetrical diarylthiourea | Adjust the stoichiometry of the aniline and thiocyanate salt. A slight excess of the thiocyanate can favor the formation of the desired thiourea intermediate. |
| Over-bromination | Add the bromine solution dropwise and at a controlled temperature to avoid localized high concentrations of the oxidizing agent. |
| Incomplete cyclization | Ensure that a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion. |
Summary of Common Side Products
| Side Product | Potential Source | Method of Identification | Recommended Purification Method |
| Isomeric 2-aminobenzothiazoles | Isomeric impurities in the starting 4-(trifluoromethyl)aniline. | HPLC, LC-MS, 1H NMR | Column Chromatography, Fractional Recrystallization |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Reaction of the isothiocyanate intermediate with starting aniline. | HPLC, LC-MS, 1H NMR | Column Chromatography, Recrystallization |
| Brominated 2-aminobenzothiazoles | Excess bromine or poor temperature control during oxidation. | HPLC, LC-MS, Mass Spectrometry | Column Chromatography |
| Unreacted 4-(trifluoromethyl)aniline | Incomplete reaction. | TLC, HPLC, GC-MS | Column Chromatography, Recrystallization |
Experimental Protocols
Synthesis of N-(4-(trifluoromethyl)phenyl)thiourea
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a mixture of HCl and water), add ammonium thiocyanate (1.1 eq).
-
Stir the mixture at room temperature for the specified time (typically several hours) until TLC analysis indicates the consumption of the starting aniline.
-
The thiourea intermediate can be isolated by precipitation upon addition of water, followed by filtration and drying. Alternatively, it can be used directly in the next step.
Oxidative Cyclization to this compound
-
Dissolve the N-(4-(trifluoromethyl)phenyl)thiourea (1.0 eq) in a suitable solvent, such as glacial acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Fluorinated Benzothiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of fluorinated benzothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated benzothiazole compounds?
A1: The main difficulties arise from the unique properties imparted by the fluorine atoms and the benzothiazole core. These include:
-
Similar Polarities: Fluorinated compounds often exhibit similar polarities, making chromatographic separation challenging.
-
Compound Instability: The benzothiazole ring can be sensitive to acidic conditions, and some fluorinated compounds may degrade on silica gel.[1]
-
Formation of Regioisomers: Synthesis methods like the Jacobsen cyclization can produce mixtures of regioisomers (e.g., 5-fluoro and 7-fluoro benzothiazoles), which can be difficult to separate.[2][3][4]
-
Basic Nature: The nitrogen atom in the benzothiazole ring imparts basic properties, which can lead to tailing on silica gel columns.
-
High Lipophilicity: The presence of fluorine can significantly increase the lipophilicity of the molecule, affecting its solubility and chromatographic behavior.[5]
Q2: Which purification techniques are most suitable for fluorinated benzothiazole compounds?
A2: The choice of purification technique depends on the specific compound's properties and the impurities present. Commonly used and effective methods include:
-
Flash Column Chromatography: A standard and widely used method. Normal-phase silica gel is common, but for highly fluorinated compounds, reversed-phase or fluorinated stationary phases can be beneficial.[1][6]
-
Recrystallization: An effective technique for obtaining highly pure crystalline solids. Careful solvent selection is crucial.
-
Acid-Base Extraction: This is a powerful method for separating basic benzothiazoles from neutral or acidic impurities. The benzothiazole is protonated with an acid to make it water-soluble, allowing for extraction from an organic solvent.[7][8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for separating complex mixtures or purifying final compounds to a high degree of purity.[9][10][11][12][13]
Q3: How can I remove unreacted starting materials, such as 2-aminothiophenol?
A3: Unreacted 2-aminothiophenol can often be removed using an acid wash during the workup. Being basic, it will be extracted into the aqueous acidic layer.[14] Additionally, purification by column chromatography will typically separate the more polar 2-aminothiophenol from the desired benzothiazole product.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. A "flush" with a very polar solvent like methanol at the end can elute highly retained compounds. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with silica gel and left for a period. If decomposition occurs, consider using a less acidic stationary phase like alumina or a functionalized silica gel.[1] For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can help.[15] | |
| Poor separation of the desired product from impurities. | The chosen solvent system has poor selectivity. | Screen various solvent systems using Thin Layer Chromatography (TLC). Try different combinations of solvents with varying polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the compound spot on TLC and broad peaks during column chromatography. | The compound is basic (due to the benzothiazole nitrogen) and is interacting strongly with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system (e.g., 0.1-1% v/v).[15] |
| The compound is not sufficiently soluble in the eluent. | Choose a solvent system in which the compound is more soluble. |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. |
| The compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to redissolve the oil and allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can sometimes help. |
| The presence of impurities is inhibiting crystallization. | Try to purify the compound by another method, such as column chromatography, before attempting recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Crystallization is slow to initiate. | Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound if available. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude fluorinated benzothiazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives a good separation and a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[15] Common starting solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[15] For basic compounds, consider adding 0.1-1% triethylamine to the eluent.[15]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified fluorinated benzothiazole.
-
Protocol 2: Acid-Base Extraction[7]
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like dichloromethane or ethyl acetate (20-30 mL) in a separatory funnel.
-
Acidic Wash: Add 1 M hydrochloric acid (15-20 mL) to the separatory funnel. Stopper and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The protonated benzothiazole will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using a less dense organic solvent like ethyl acetate). Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Extract the organic layer again with another portion of 1 M HCl (10-15 mL) to ensure complete extraction of the basic product. Combine the aqueous extracts.
-
Neutralization and Product Recovery:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a base, such as 2 M sodium hydroxide, with stirring until the solution is basic (check with pH paper).
-
The neutral fluorinated benzothiazole will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Data Presentation
Table 1: Typical TLC Solvent Systems for Fluorinated Benzothiazoles
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Non-polar to Moderately Polar | Hexanes : Ethyl Acetate (9:1 to 1:1) | A good starting point for many derivatives. |
| Moderately Polar to Polar | Dichloromethane : Methanol (99:1 to 9:1) | Useful for more polar compounds. |
| Basic Compounds | Add 0.1-1% Triethylamine or Ammonia to the eluent | Helps to reduce tailing on silica gel.[15] |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Alternative Stationary Phases | Alumina (for acid-sensitive compounds), Fluorinated silica phases (for highly fluorinated compounds)[6] |
| Sample Loading | 1-5% of silica gel weight |
| Eluent Flow Rate | Dependent on column size, typically adjusted to allow for good separation. |
Mandatory Visualizations
Caption: General workflow for the purification of fluorinated benzothiazole compounds.
References
- 1. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. labcompare.com [labcompare.com]
- 11. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. gilson.com [gilson.com]
- 14. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 15. silicycle.com [silicycle.com]
Technical Support Center: Optimization of Benzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for benzothiazole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzothiazole and its derivatives, offering potential causes and suggested solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of impurities in starting materials.[1] | - Use fresh, high-purity starting materials and reagents.- Optimize the reaction temperature; some methods require heating while others proceed at room temperature.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]- Ensure starting materials are pure and dry.[1] |
| Significant Byproduct Formation | - Over-oxidation of the product.- Incomplete cyclization.- Polymerization of starting materials.[1]- Self-condensation of 2-aminothiophenol.[2] | - Carefully control the amount of oxidizing agent used.[1]- Ensure the chosen catalyst is appropriate for promoting the cyclization step.[1]- Optimize the reaction concentration to minimize polymerization.[1]- Ensure controlled addition of the carbonylating agent to minimize self-condensation.[2] |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Formation of an emulsion during workup. | - If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.[1]- To break emulsions, add a saturated brine solution during the extraction process.[1] |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Impurities lowering the melting point. | - Ensure all solvent is removed under vacuum.- Purify the product further by column chromatography or recrystallization from a different solvent system.[1] |
| Inconsistent Results Between Batches | - Variation in reagent quality.- Inconsistent reaction setup or conditions. | - Standardize the source and quality of all reagents.- Maintain consistent reaction parameters such as temperature, stirring speed, and atmosphere.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent method is the condensation reaction between a 2-aminothiophenol and an aldehyde, ketone, carboxylic acid, or other carbonyl-containing compound.[3][4][5] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization to form the benzothiazole ring.[1]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[1]
Q3: What are some common catalysts used in benzothiazole synthesis?
A3: A variety of catalysts can be employed to facilitate benzothiazole synthesis, including:
-
Acid catalysts: Hydrochloric acid (HCl) is often used in combination with an oxidizing agent like hydrogen peroxide (H₂O₂).[1][3]
-
Metal-based catalysts: Nanoparticles of metals like zinc oxide (ZnO) and titanium dioxide (TiO₂) have been used.[6] Vanadyl sulfate (VOSO₄) is another effective metal catalyst.[6]
-
Ionic liquids: These can act as both solvent and catalyst, offering a greener alternative.[6]
-
Photocatalysts: Some syntheses utilize visible light in the presence of a photocatalyst.[6]
Q4: What are typical reaction conditions for benzothiazole synthesis?
A4: Reaction conditions can vary significantly depending on the chosen synthetic route. Many modern methods aim for milder conditions, with some reactions proceeding at room temperature.[3][6] Solvents commonly used include ethanol, methanol, dimethyl sulfoxide (DMSO), and water.[1][3][7] Reaction times can range from minutes to several hours.[6] It is crucial to consult specific literature protocols for the desired benzothiazole derivative.
Q5: How can I purify the final benzothiazole product?
A5: Common purification techniques for benzothiazoles include:
-
Recrystallization: This is a widely used method for purifying solid products. Ethanol is a common solvent for recrystallization.[1]
-
Column chromatography: This technique is employed for further purification if recrystallization is insufficient or if the product is an oil.[1][6]
-
Filtration: After precipitation, the solid product is typically collected by vacuum filtration.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using Hydrogen Peroxide and Hydrochloric Acid
This protocol is a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 45-60 minutes).[6]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.[1]
Table 1: Effect of Reaction Parameters on Yield for a Model Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O₂/HCl | Ethanol | Room Temp | 1 | 85-94[6] |
| 2 | VOSO₄ | Ethanol | Room Temp | 0.7-0.8 | 87-92[6] |
| 3 | ZnO NPs | Solvent-free | 80 | 0.03-0.13 | 92-98[6] |
| 4 | MW irradiation | Glycerol | 100 | 0.07-0.13 | 78-96[6] |
Note: Yields are for a range of 2-arylbenzothiazoles and may vary for specific substrates.
Visualizations
Caption: Experimental workflow for the synthesis of 2-arylbenzothiazoles.
Caption: Troubleshooting logic for low yield in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
"stability issues of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine in solution"
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine in solution?
A1: Like many complex organic molecules, the stability of this compound in solution can be influenced by several factors, including:
-
pH: The amine group and the benzothiazole ring system can be susceptible to acid- or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[1]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may offer better protection.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation processes.[1]
Q2: What are the recommended general storage conditions for solutions of this compound?
A2: To maximize the shelf-life of your solutions, we recommend the following general storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C. For long-term storage, -80 °C is preferable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If compatible with your experimental design, buffer the solution to a neutral or slightly acidic pH, as strong acids or bases may promote degradation.
Q3: How can I tell if my solution of this compound has degraded?
A3: Signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).
-
A shift in the pH of the solution.
-
Inconsistent or unexpected results in your experiments.
Troubleshooting Guide
Issue 1: My solution of this compound has turned yellow/brown.
-
Potential Cause: Color change is often an indicator of oxidation or the formation of degradation products with extended conjugated systems. This can be initiated by exposure to air and/or light.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the solution was stored protected from light and at the recommended temperature.
-
Inert Atmosphere: Prepare a fresh solution using a solvent that has been degassed (e.g., by sparging with nitrogen or argon) and store it under an inert atmosphere.
-
Antioxidants: If compatible with your application, consider adding a small amount of an antioxidant to the solution.
-
Analytical Check: Analyze the discolored solution by HPLC-UV/Vis or LC-MS to check for the presence of new impurities compared to a freshly prepared solution.
-
Issue 2: I am observing a rapid loss of the parent compound peak and the appearance of multiple new peaks in my HPLC analysis.
-
Potential Cause: This suggests significant degradation. The nature of the degradation products can provide clues about the degradation pathway. Potential degradation pathways for amines include oxidation and hydrolysis.[1][2]
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products and pathways, consider performing a forced degradation study. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by LC-MS.
-
Review Experimental Conditions: Evaluate your experimental conditions for potential stressors. Are you using harsh pH conditions, elevated temperatures, or reagents that could promote degradation?
-
Solvent Purity: Ensure the purity of your solvent, as impurities can sometimes catalyze degradation.
-
LC-MS Analysis: Use LC-MS to obtain the mass of the degradation products. This information can help in proposing their structures and understanding the degradation mechanism.
-
Data Presentation
Table 1: Potential Factors Affecting the Stability of this compound in Solution (Hypothetical)
| Factor | Potential Effect | Recommended Mitigation |
| pH | Acid or base-catalyzed hydrolysis of the amine or thiazole ring. | Buffer solutions to a neutral pH if possible. Avoid strongly acidic or basic conditions. |
| Temperature | Increased rate of all degradation reactions.[1] | Store solutions at low temperatures (2-8 °C, -20 °C, or -80 °C). |
| Light (UV/Visible) | Photolytic cleavage or rearrangement. | Store in amber vials or protect from light. |
| Oxygen | Oxidation of the amine or thiazole ring.[2] | Degas solvents and store under an inert atmosphere (N₂ or Ar). |
| Metal Ions | Catalysis of oxidative degradation.[1] | Use high-purity solvents and glassware. Consider adding a chelating agent if appropriate. |
| Solvent Type | Protic solvents may participate in solvolysis. | Evaluate stability in a range of solvents to find the most suitable one for your application. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol is a general guideline. Concentrations, incubation times, and temperatures should be optimized for this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with the initial solvent and heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the diluted stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable analytical method such as HPLC with UV and/or MS detection to determine the extent of degradation and to profile the degradation products.
Protocol 2: Example HPLC Method for Stability Indicating Analysis
This is a starting point for method development and will likely require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) and/or Mass Spectrometry.
Visualizations
Caption: Troubleshooting workflow for investigating solution instability.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Overcoming Poor Solubility of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(trifluoromethyl)-1,3-benzothiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
A1: The poor aqueous solubility of this compound is likely due to a combination of factors inherent to its molecular structure. The benzothiazole core is a rigid, aromatic system that contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Additionally, the trifluoromethyl group is highly lipophilic, which reduces the molecule's affinity for water. Compounds with similar structures, such as Riluzole, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[1]
Q2: What are the initial steps to assess the solubility of my compound?
A2: A fundamental first step is to perform a simple shake-flask solubility test in a variety of common laboratory solvents. This will provide a baseline understanding of your compound's solubility profile. Given the amine functional group, it is also crucial to evaluate its solubility at different pH values to determine if it can be ionized to form a more soluble salt.
Q3: What are the primary strategies for improving the solubility of a poorly soluble benzothiazole derivative like this?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[2][3][4][5] For this compound, promising strategies include:
-
pH Adjustment and Salt Formation: As the molecule contains a basic amine group, its solubility is expected to be pH-dependent.[6] Lowering the pH will protonate the amine, forming a more soluble salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.
-
Cyclodextrin Complexation: Encapsulating the lipophilic molecule within the hydrophobic core of a cyclodextrin can enhance its aqueous solubility.[1][7]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[3][5]
Troubleshooting Guides
Issue 1: My compound is poorly soluble in aqueous buffers for in vitro assays.
-
Troubleshooting Steps:
-
pH Adjustment: Since the compound has a basic amine group, attempt to dissolve it in an acidic buffer (e.g., pH 2-5). The protonated form should exhibit higher solubility.
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO or methanol. For the final assay concentration, ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system. Riluzole, a similar compound, is very soluble in DMSO and methanol.[8]
-
Cyclodextrins: Consider using cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which have been shown to improve the solubility of Riluzole.[1]
-
Issue 2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous medium.
-
Troubleshooting Steps:
-
Decrease Stock Concentration: Lower the concentration of your stock solution in DMSO.
-
Pluronic F-68: Add a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous dilution buffer to help stabilize the compound and prevent precipitation.
-
Serial Dilutions: Perform serial dilutions in the aqueous buffer rather than a single large dilution step.
-
Quantitative Data Summary
| Solvent/Medium | Solubility of Riluzole | Reference |
| Dimethylformamide (DMF) | Very Soluble | [8] |
| Dimethylsulfoxide (DMSO) | Very Soluble (47 mg/mL) | [8][9] |
| Methanol | Very Soluble | [8] |
| Dichloromethane | Freely Soluble | [8] |
| Acetonitrile | Freely Soluble | [10] |
| Ethanol | Freely Soluble | [10] |
| 0.1 N HCl | Sparingly Soluble | [8] |
| Water | Very Slightly Soluble | [8][10] |
| 0.1 N NaOH | Very Slightly Soluble | [8] |
| Hexane | Very Slightly Soluble | [10] |
| Phosphate Buffer (pH 6.8) | 2.31 mM (at 310.15 K) | [1] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). An excess of solid material should be visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of the compound, taking the dilution factor into account.
Protocol 2: pH-Dependent Solubility Profile
This protocol is used to determine the solubility of an ionizable compound at various pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Solubility Determination: Perform the shake-flask solubility determination method (Protocol 1) for your compound in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This will generate a pH-solubility profile for your compound.
Visualizations
References
- 1. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. drugs.com [drugs.com]
Technical Support Center: Minimizing Byproducts in the Synthesis of 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing byproduct formation during the synthesis of 2-aminobenzothiazoles. Our aim is to help you optimize your reaction conditions, increase yields, and simplify purification processes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low or No Yield of 2-Aminobenzothiazole
Q: My reaction has a very low or non-existent yield. What are the common causes and solutions?
A: Low or no yield is a frequent issue that can often be traced back to several factors related to reagents, reaction conditions, or the reaction failing to reach completion.
-
Poor Quality of Starting Materials:
-
Issue: 2-Aminothiophenol is susceptible to oxidation, forming a disulfide dimer that can inhibit the reaction.[1] Similarly, aldehyde or other carbonyl-containing starting materials might contain carboxylic acid impurities that interfere with the synthesis.[1] A change in color of your starting 2-aminobenzothiazole (e.g., from off-white to brown) often indicates degradation due to oxidation, which can lead to the formation of colored impurities like 2-azobenzothiazoles or polymeric byproducts.
-
Solution: Use freshly opened or purified 2-aminothiophenol and ensure all other reactants are of high purity.[1] It is highly recommended to run reactions involving 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] If your 2-aminobenzothiazole has changed color, it is best to use a fresh, pure sample.
-
-
Inadequate Reaction Conditions:
-
Issue: The choice of solvent, temperature, and catalyst is critical. An unsuitable environment can lead to a sluggish or stalled reaction.
-
Solution: If the yield is low at room temperature, consider a gradual increase in temperature. Conversely, if significant byproduct formation is observed at higher temperatures, lowering the temperature may be beneficial. It may also be necessary to screen different catalysts to find the optimal one for your specific substrates.[1]
-
-
Incomplete Reaction:
-
Issue: The reaction may not have proceeded to completion within the allotted time.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the duration. For some base-catalyzed reactions, extending the reaction time from 12 to 24 hours has been shown to significantly increase yields.[1]
-
-
Incorrect Stoichiometry:
-
Issue: Improper molar ratios of reactants can lead to incomplete conversion and the formation of side products.
-
Solution: Double-check all calculations and measurements for your reactants. This is particularly important for solid reagents that may be hygroscopic.[1]
-
Problem 2: Significant Byproduct Formation
Q: I'm observing a significant amount of byproducts in my reaction mixture. What are the likely side products and how can I minimize them?
A: Byproduct formation is a primary cause of low isolated yields and complicates purification. The nature of the byproducts often depends on the synthetic method used.
-
Oxidation of 2-Aminothiophenol:
-
Symmetrical Urea/Thiourea Derivatives:
-
Regioisomer Formation (in substituted 2-aminobenzothiazoles):
-
Byproduct: When using meta-substituted anilines, a mixture of 5- and 7-substituted 2-aminobenzothiazoles can be formed.
-
Minimization: The choice of synthetic method can influence regioselectivity. For instance, in some solid-phase syntheses, specific cyclization conditions can favor the formation of a single isomer.
-
-
Aromatic Halogenation:
-
Byproduct: In methods employing bromine or other halogens as oxidizing agents (e.g., Hugerschoff or Jacobson synthesis), over-halogenation of the aromatic ring can occur.
-
Minimization: Use a catalytic amount of the halogen source rather than a stoichiometric excess. Add the halogenating agent dropwise at a low temperature to maintain a low concentration in the reaction mixture.
-
-
Para-Thiocyanation of Anilines:
-
Byproduct: In the Jacobson synthesis, which involves the reaction of an aniline with a thiocyanate salt, thiocyanation at the para position of the aniline can be a significant side reaction, especially with 4-unsubstituted anilines.[2]
-
Minimization: Careful control of reaction conditions, such as temperature and the order of reagent addition, can help to favor the desired ortho-thiocyanation.
-
Problem 3: Difficulty in Purification and Product Isolation
Q: My final product is difficult to purify, and I'm experiencing significant product loss during purification. What strategies can I employ?
A: Purification challenges often arise from the presence of closely related byproducts or colored impurities.
-
Multiple Purification Steps:
-
Issue: Each purification step, such as recrystallization or column chromatography, inevitably leads to some material loss.
-
Solution: The most effective approach is to optimize the reaction itself to produce a cleaner crude product that requires fewer purification steps.[1]
-
-
Colored Impurities:
-
Issue: The presence of colored impurities can be difficult to remove by standard crystallization.
-
Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[1] A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method for 2-aminobenzothiazoles is generally the most efficient in terms of yield and minimizing byproducts?
A1: There is no single "best" method, as the optimal choice depends on the specific substrate, desired scale, and available resources.
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Hugerschoff Reaction: This classic method, involving the oxidative cyclization of an arylthiourea, can provide high yields (often around 95%) for certain substituted derivatives. However, it requires the use of strong acids and toxic bromine, and side reactions like sulfonation can occur at elevated temperatures.
-
Jacobson Synthesis: This one-pot reaction of anilines with a thiocyanate salt and bromine is convenient due to readily available starting materials, with yields typically in the range of 65-85%. However, it can be prone to side reactions like para-thiocyanation.[2]
-
Metal-Catalyzed Methods: Modern approaches using copper, palladium, or ruthenium catalysts for the intramolecular cyclization of N-arylthioureas or the reaction of 2-haloanilines with sulfur sources often offer milder reaction conditions and high yields (up to 97% in some cases).[2] These methods can also provide better control over regioselectivity.
Q2: How can I effectively monitor the progress of my 2-aminobenzothiazole synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most 2-aminobenzothiazole syntheses. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.[1]
Q3: What is the role of the catalyst in metal-catalyzed 2-aminobenzothiazole synthesis, and how do I choose the right one?
A3: In metal-catalyzed syntheses, the catalyst (e.g., copper, palladium, ruthenium) facilitates the key bond-forming steps, such as C-S and C-N bond formation, often through oxidative addition and reductive elimination cycles. The choice of catalyst and ligands can significantly impact the reaction's efficiency, substrate scope, and selectivity. For example, in the synthesis from 2-haloanilines, copper catalysts are often effective for bromo and iodoanilines, while more reactive palladium catalysts may be required for less reactive chloroanilines.[2] Screening a small number of catalysts and ligands is often necessary to identify the optimal conditions for a specific transformation.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for some common methods for the synthesis of 2-aminobenzothiazoles, providing a basis for comparison.
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% | High yields for substituted derivatives. | Requires strong acid and toxic bromine; potential for sulfonation byproducts. |
| Jacobson Synthesis | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp. | 65-85% | Readily available starting materials. | Potential for side reactions like para-thiocyanation.[2] |
| Copper-Catalyzed Ullmann-type Reaction | 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF | Not specified | 120 °C | up to 97% | High yields, good functional group tolerance.[2] | Requires a pre-functionalized starting material (iodoaniline). |
| Ruthenium-Catalyzed Oxidative Coupling | N-arylthioureas | RuCl₃ | Not specified | Not specified | up to 91% | Direct C-H functionalization.[2] | Catalyst can be expensive. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 2-aminobenzothiazoles.
Protocol 1: Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol describes the synthesis of 2-amino-6-chlorobenzothiazole from p-chlorophenylthiourea.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve p-chlorophenylthiourea (0.5 mol) in 150 mL of 98% sulfuric acid.
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Catalyst Addition: While maintaining the temperature at 45-50 °C, add 6.0 g of 48% aqueous hydrobromic acid in 1.0 g portions every 30 minutes.
-
Reaction: Maintain the reaction mixture at 45-50 °C for 1.5 hours, then increase the temperature to 65-70 °C for 6 hours.
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Product Precipitation: Cool the reaction mixture and add 250 mL of methanol with rapid stirring. The temperature will rise to approximately 70 °C.
-
Isolation: Cool the mixture again and filter the precipitated product. Wash the solid with three 150 mL portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.
Protocol 2: Jacobson Synthesis of 6-Substituted 2-Aminobenzothiazoles
This protocol provides a general procedure for the one-pot synthesis of 6-substituted 2-aminobenzothiazoles from the corresponding anilines.
-
Initial Reaction Mixture: Dissolve the substituted aniline (e.g., 4-substituted aniline) and potassium thiocyanate in glacial acetic acid.
-
Cooling: Cool the reaction mixture in an ice-water bath to below 10 °C.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 3: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Iodoaniline
This protocol outlines a copper-catalyzed Ullmann-type reaction.[2]
-
Reaction Setup: In a reaction vessel, combine 2-iodoaniline, sodium dithiocarbamate, copper(II) acetate (catalyst), and cesium carbonate (base) in dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: General Workflow for 2-Aminobenzothiazole Synthesis
Caption: A generalized workflow for the synthesis and purification of 2-aminobenzothiazoles.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in 2-aminobenzothiazole synthesis.
References
Technical Support Center: Degradation Pathways of Trifluoromethylated Benzothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated benzothiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on the degradation pathways of these compounds.
Frequently Asked Questions (FAQs)
Q1: I am not observing any degradation of my trifluoromethylated benzothiazole in my microbial culture. What could be the reason?
A1: Several factors could contribute to the recalcitrance of your trifluoromethylated benzothiazole:
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Increased Metabolic Stability: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly increase the metabolic stability of the molecule.[1][2] This is a known strategy in drug design to enhance compound longevity in biological systems.[2][3] Your microbial culture may lack the specific enzymes required to overcome this increased stability.
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Inappropriate Microbial Strain: The choice of microbial culture is critical. While various bacteria have been shown to degrade non-fluorinated benzothiazoles, with Rhodococcus species being particularly effective, these strains may not be capable of degrading trifluoromethylated analogues.[4][5]
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Toxicity: High concentrations of the test compound could be toxic to the microorganisms, inhibiting their metabolic activity.[6] Consider running a dose-response experiment to determine a non-toxic working concentration.
-
Acclimation Period: The microbial culture may require a longer acclimation period to induce the necessary enzymes for degradation.
Q2: What are the expected initial transformation products in the microbial degradation of a 2-trifluoromethylbenzothiazole?
A2: While specific data on trifluoromethylated benzothiazoles is limited, based on the degradation pathways of other benzothiazoles, the initial transformation steps are likely to involve hydroxylation of the benzene ring.[4][5] The primary metabolite would likely be a hydroxylated trifluoromethylbenzothiazole. Subsequent steps could involve further hydroxylation and eventual ring cleavage, although the strong C-F bonds of the trifluoromethyl group are expected to be highly resistant to cleavage.[7]
Q3: How can I analyze the degradation products of my trifluoromethylated benzothiazole?
A3: A combination of chromatographic and spectrometric techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for separating and quantifying the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification and structural elucidation of unknown metabolites. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of transformation products.
Q4: I am studying the photodegradation of a trifluoromethylated benzothiazole and the degradation rate is very slow. What can I do to enhance it?
A4: The stability of the benzothiazole ring, potentially enhanced by the trifluoromethyl group, can lead to slow photodegradation. To enhance the degradation rate in an experimental setting, you can explore Advanced Oxidation Processes (AOPs):
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UV/H₂O₂: The addition of hydrogen peroxide (H₂O₂) under UV irradiation generates highly reactive hydroxyl radicals (•OH) that can accelerate the degradation of persistent organic pollutants.[8][9]
-
UV/Persulfate: Activation of persulfate by UV light also produces powerful sulfate radicals that can effectively degrade recalcitrant compounds.
-
UV/Chlorine: This process involves the generation of reactive chlorine species and hydroxyl radicals.[6]
It is important to note that these AOPs may not reflect natural environmental degradation pathways but can be useful for mechanistic studies and water treatment applications.
Troubleshooting Guides
Problem: Inconsistent results in microbial degradation experiments.
| Possible Cause | Troubleshooting Step |
| Culture Viability Issues | Regularly check the viability of your microbial culture using standard plating techniques. Ensure optimal growth conditions (temperature, pH, aeration) are maintained. |
| Abiotic Degradation | Run a sterile control (autoclaved medium with the compound but no microbes) to assess the contribution of abiotic processes like hydrolysis. |
| Sorption to Biomass or Labware | Analyze the microbial pellet and rinse labware with a suitable solvent to quantify the amount of compound that has sorbed to surfaces rather than being degraded. |
| Incomplete Extraction of Metabolites | Optimize your extraction procedure. Try different solvents or techniques like solid-phase extraction (SPE) to ensure efficient recovery of both the parent compound and its more polar metabolites. |
Problem: Difficulty in identifying transformation products using LC-MS.
| Possible Cause | Troubleshooting Step |
| Low Concentration of Metabolites | Concentrate your sample before analysis. This can be achieved through solvent evaporation or solid-phase extraction. |
| Ionization Suppression | The sample matrix can suppress the ionization of your target analytes. Dilute your sample or use a more effective sample clean-up method. Consider trying different ionization sources (e.g., ESI, APCI) in both positive and negative modes. |
| Complex Fragmentation Pattern | Perform MS/MS experiments at different collision energies to obtain a clearer fragmentation pattern. Use software tools to predict fragmentation pathways and compare them with your experimental data. |
| Isomeric Metabolites | If you suspect the presence of isomers (e.g., hydroxylation at different positions on the benzene ring), use a high-resolution HPLC column and optimize the gradient to achieve better separation. |
Data Presentation
Table 1: Hypothetical Degradation of 2-Trifluoromethylbenzothiazole in a Rhodococcus sp. Culture
| Time (hours) | 2-Trifluoromethylbenzothiazole (µM) | 6-Hydroxy-2-trifluoromethylbenzothiazole (µM) |
| 0 | 100.0 | 0.0 |
| 24 | 85.2 | 12.5 |
| 48 | 68.9 | 25.8 |
| 72 | 51.3 | 39.1 |
| 96 | 35.7 | 51.4 |
Experimental Protocols
Protocol 1: General Method for Assessing Microbial Degradation of a Trifluoromethylated Benzothiazole
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Culture Preparation: Grow a pure culture of a relevant microbial strain (e.g., Rhodococcus erythropolis) in a suitable nutrient broth to the mid-exponential phase.
-
Resting Cell Assay: Harvest the cells by centrifugation, wash them with a sterile phosphate buffer, and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ = 1.0).
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Initiation of Experiment: Add the trifluoromethylated benzothiazole from a sterile stock solution to the cell suspension to a final concentration of 10-50 µM. Also, prepare a sterile control with heat-killed cells.
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Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) in the dark.
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Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
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Sample Preparation: Centrifuge the aliquots to remove the cells. The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and clean-up.
-
Analysis: Analyze the samples by HPLC-UV for quantification of the parent compound and by LC-MS/MS for the identification of transformation products.
Visualizations
Caption: Putative microbial degradation pathway for a trifluoromethylated benzothiazole.
Caption: General experimental workflow for studying degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Strategies for the Biodegradation of Polyfluorinated Compounds [mdpi.com]
- 8. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: Optimizing Catalyst Selection for Benzothiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the synthesis of benzothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzothiazole ring?
The most prevalent and direct method for synthesizing the benzothiazole ring is the condensation reaction of 2-aminothiophenol with a substance containing a carbonyl or cyano group.[1] This typically involves reacting 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or nitriles.[1][2] The reaction generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.[3] Other methods include the intramolecular cyclization of ortho-halogenated analogs and the reaction of ortho-halogenated anilines with various sulfur-containing reagents.[1]
Q2: What key factors should be considered when selecting a catalyst for benzothiazole synthesis?
Several factors are crucial for selecting an appropriate catalyst:
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Substrate Scope: The catalyst should be compatible with the functional groups present on both the 2-aminothiophenol and the reaction partner (e.g., aldehyde, carboxylic acid). Some catalysts are more effective for substrates with electron-donating groups, while others work better with electron-withdrawing groups.[4]
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Reaction Conditions: Consider the required temperature, pressure, and solvent. "Green chemistry" approaches favor catalysts that are effective under mild conditions, such as room temperature and in environmentally benign solvents like water or ethanol.[1][5]
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Catalyst Type: Catalysts can be homogeneous or heterogeneous. Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), are often preferred as they can be easily removed by filtration and potentially reused.[1]
-
Efficiency and Selectivity: The catalyst should provide high yields of the desired product with minimal byproduct formation in a reasonable timeframe.[1][4]
-
Cost and Availability: The cost-effectiveness and commercial availability of the catalyst are important practical considerations.[6]
Q3: What are some examples of "green" catalysts used in benzothiazole synthesis?
Several environmentally friendly catalysts have been developed for benzothiazole synthesis. These include:
-
SnP₂O₇: A heterogeneous catalyst that provides high yields and very short reaction times and can be reused multiple times without losing activity.[1]
-
H₂O₂/HCl: A simple and efficient catalytic system used in ethanol at room temperature.[1][4]
-
NH₄Cl: This catalyst is effective in a methanol-water mixed solvent at room temperature.[1]
-
Alkyl Carbonic Acid (from CO₂): A method that uses CO₂ and an alcohol to form an in-situ acidic catalyst, simplifying post-reaction workup as it doesn't require neutralization with a base.[7][8]
-
Ultrasound or Microwave Irradiation: These energy sources can often promote the reaction without the need for a catalyst, reducing reaction times and improving yields.[4][9]
Troubleshooting Guide
Q1: I am experiencing low to no product yield. What are the potential causes and solutions?
Low or no product yield is a common issue that can stem from several factors.
| Potential Cause | Troubleshooting & Optimization |
| Inactive Catalyst or Reagents | Ensure the catalyst is active and the reagents are pure and fresh. 2-aminothiophenol is particularly sensitive to oxidation, so using it under an inert atmosphere (e.g., Nitrogen or Argon) can improve yields.[3][10] |
| Incorrect Reaction Temperature | Temperature is a critical parameter. Some reactions require heating, while others proceed at room temperature.[3] Excessively high temperatures can promote side reactions like sulfonation.[11] It is advisable to optimize the temperature for your specific substrates and catalyst. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][10] |
| Suboptimal Catalyst Concentration | The concentration of the catalyst is crucial for efficient cyclization.[11] Ensure you are using the optimal amount as specified in a relevant protocol or perform a catalyst loading study. |
| Presence of Impurities | Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Ensure your starting materials are pure and dry.[3] |
Q2: I am observing significant byproduct formation. How can I identify and minimize these?
Byproduct formation reduces yield and complicates purification.
| Potential Cause | Troubleshooting & Optimization |
| Side Reactions | Undesired side reactions such as sulfonation or halogenation of the aromatic ring can consume starting material.[11] Careful control of reaction conditions, particularly temperature, can minimize these.[10] |
| Unreacted Starting Materials | Incomplete conversion will leave starting materials in the product mixture.[10] Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.[10][11] |
| Over-oxidation | If using an oxidizing agent, its amount must be carefully controlled to prevent over-oxidation of the product.[3] |
| Self-Condensation | When using certain reagents, self-condensation of 2-aminothiophenol can occur.[10] A controlled, slow addition of the reagent can often minimize this side reaction. |
Q3: The color of my final product is off-white or yellowish, indicating impurities. How can I improve its purity and color?
An off-color product suggests the presence of impurities.
| Potential Cause | Troubleshooting & Optimization |
| Residual Colored Impurities | The crude product often contains colored byproducts. |
| Purification Method | Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[3] Using activated carbon (Norit) during recrystallization can help remove colored impurities.[11] Column chromatography can also be used for further purification if needed.[3] |
| Product Degradation | The product itself might be degrading under certain conditions (e.g., exposure to air or light). Ensure proper storage of the final product. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [4] |
| SnP₂O₇ | - | - | 8-35 min | 87-95 | [1] |
| Fe₃O₄@SiO₂@Cu-MoO₃ | - | - | 2-4 h | 83-98 | [4] |
| Ag₂O | - | 80 (Microwave) | 4-8 min | 92-98 | [4] |
| FeCl₃/Montmorillonite K-10 | - | Ultrasound | 0.7-5 h | 33-95 | [4] |
| p-TsOH·H₂O | Acetonitrile | Room Temp. | 16 h | >99 | [6] |
| No Catalyst | DMSO | - | - | Good to Excellent | [12] |
| Ultrasound Probe | Solvent-free | Room Temp. | 20 min | 65-83 | [9] |
Note: Yields can vary significantly depending on the specific substrates used.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[4]
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To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol, add H₂O₂ and HCl. The optimal ratio is often found to be 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl.[1]
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis[9]
-
In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and a benzaldehyde derivative (3.00 mmol).
-
Irradiate the mixture with an ultrasonic probe for 20 minutes at room temperature.
-
After irradiation, purify the crude product directly using silica gel column chromatography (e.g., Hexane:Ethyl Acetate = 9.5:0.5, v/v) to afford the pure product.
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Decision-making process for catalyst selection.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzothiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(Trifluoromethyl)- vs. 4-Chloro-Substituted Benzothiazol-2-amines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of benzothiazole-2-amine derivatives bearing a 4-(trifluoromethyl) versus a 4-chloro substituent. This analysis is based on available experimental data for structurally related compounds, offering insights into their potential as therapeutic agents, particularly in oncology.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the benzothiazole ring system play a crucial role in modulating their pharmacological profiles. This guide focuses on the comparative effects of two common electron-withdrawing groups, trifluoromethyl (-CF3) and chloro (-Cl), at the 4-position of the benzothiazol-2-amine core.
While direct comparative studies on 4-(trifluoromethyl)benzothiazol-2-amine and 4-chlorobenzothiazol-2-amine are limited in the public domain, this guide synthesizes available data on their closely related derivatives to provide a comparative overview of their anticancer activities. The primary mechanism of action for many anticancer benzothiazole derivatives involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various derivatives of 4-(trifluoromethyl) and 4-chloro-substituted benzothiazoles against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that these values are for derivatives and not the parent compounds themselves.
Table 1: Anticancer Activity of 4-(Trifluoromethyl)benzothiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted-4-(trifluoromethyl)benzothiazole analog | Lung (A549) | 4.63 ± 0.85 | [1] |
| 2-Substituted-4-(trifluoromethyl)benzothiazole analog | Glioma (C6) | 39.33 ± 4.04 | [1] |
Table 2: Anticancer Activity of 4-Chlorobenzothiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted-4-chlorobenzothiazole analog | Breast (MCF-7) | 2.59 | [2] |
| 2-Substituted-4-chlorobenzothiazole analog | Liver (HepG2) | 11.55 | [2] |
| 2-Substituted-4-chlorobenzothiazole analog | Colon (HCT116) | 6.43 ± 0.72 | [1] |
| 2-Substituted-4-chlorobenzothiazole analog | Lung (A549) | 9.62 ± 1.14 | [1] |
| 2-Substituted-4-chlorobenzothiazole analog | Melanoma (A375) | 8.07 ± 1.36 | [1] |
Experimental Protocols
The following are representative protocols for in vitro anticancer activity screening, commonly employed in the evaluation of benzothiazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Seeding:
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Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.[3][4]
2. Compound Treatment:
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds.
-
Control wells containing medium with vehicle (DMSO) and untreated cells are also included.
3. MTT Addition and Incubation:
-
Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.[3]
-
The plates are incubated for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[5]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[3][5]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
1. Cell Seeding and Treatment:
-
This part of the protocol is similar to the MTT assay, with cells being seeded and treated with the test compounds in 96-well plates.
2. Cell Fixation:
-
After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[7][8][9]
3. Staining:
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10-30 minutes at room temperature.[8][10]
4. Washing and Solubilization:
-
Unbound dye is removed by washing with 1% acetic acid.[8][9]
-
The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.[9]
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.[8][9]
-
The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a common target for benzothiazole derivatives, and a general workflow for in vitro anticancer screening.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole derivatives.
Caption: General experimental workflow for in vitro anticancer activity screening.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jchr.org [jchr.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
Validation of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine as a Bioactive Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This guide provides a comparative validation framework for a specific derivative, 4-(trifluoromethyl)-1,3-benzothiazol-2-amine, by examining its potential bioactivity in the context of other well-characterized benzothiazole compounds. The inclusion of the trifluoromethyl group at the 4-position is of particular interest, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Comparative Bioactivity of Benzothiazole Derivatives
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential bioactivity by comparing it with structurally related and extensively studied benzothiazole derivatives. The 2-amino-1,3-benzothiazole core is a common feature in many bioactive molecules, and substitutions on both the benzene and the amino group drastically influence their therapeutic properties.[3][6]
For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown potent and selective antitumor activity.[3] The mechanism of action for some of these compounds involves the generation of DNA adducts within sensitive tumor cells, leading to cell cycle arrest and apoptosis.[3] Furthermore, other 2-aminobenzothiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the AKT and ERK pathways.[1]
Below is a table summarizing the bioactivity of several key benzothiazole derivatives, which can serve as a benchmark for evaluating this compound.
| Compound Name | Structure | Target/Mechanism of Action | Reported Bioactivity (IC50/EC50) | Key Findings |
| Riluzole | 2-amino-6-(trifluoromethoxy)benzothiazole | Glutamate modulator, Sodium channel blocker | - | Approved for the treatment of amyotrophic lateral sclerosis (ALS).[3] |
| Phortress (5F 203) | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Aryl hydrocarbon receptor (AhR) agonist, generates DNA adducts | Varies by cell line (nM to µM range) | Potent and selective in vitro and in vivo antitumor activity against breast, ovarian, and colon cancer cell lines.[3] |
| AS601245 | 1,3-benzothiazol-2-yl(2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile | c-Jun N-terminal kinase (JNK) inhibitor | JNK1: 80 nM, JNK2: 230 nM, JNK3: 70 nM | Neuroprotective properties in models of cerebral ischemia.[7] |
| Compound 4c | N-(benzothiazole-2-yl)-1-(4-fluorophenyl)-O,O-diethyl-alpha-aminophosphonate | Not fully elucidated | PC3 cells: low µM range | Highly effective against PC3 prostate cancer cells.[8] |
| Compound B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Inhibits AKT and ERK signaling pathways | A431, A549, H1299 cells: low µM range | Significant inhibition of cancer cell proliferation, anti-inflammatory effects (decreased IL-6 and TNF-α), and induction of apoptosis.[1] |
| BTZ043 | 2-[[2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | Decaprenyl-phosphoribose-epimerase (DprE1) inhibitor | M. tuberculosis: low nM range | Potent anti-tubercular agent.[9] |
Experimental Protocols for Bioactivity Validation
To ascertain the bioactive potential of this compound, a series of in vitro and in vivo experiments are recommended. The following are detailed methodologies for key assays commonly employed in the validation of novel chemical entities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated populations.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the compound on key proteins in signaling pathways commonly dysregulated in cancer (e.g., PI3K/AKT, MAPK/ERK).
Methodology:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the validation process and the potential mechanism of action, the following diagrams are provided.
Experimental workflow for bioactive compound validation.
Hypothesized signaling pathway inhibition by this compound.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine analogs"
A detailed examination of the structure-activity relationship (SAR) of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine analogs reveals their potential as anticancer agents, with specific substitutions significantly influencing their cytotoxic and kinase inhibitory activities. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, to aid researchers in the field of drug discovery and development.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological properties, including anticancer activities.[1][2] The introduction of a trifluoromethyl (CF3) group at the 4-position of the benzothiazole ring is of particular interest due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] This guide focuses on the structure-activity relationships of analogs based on the this compound core.
Structure-Activity Relationship and Biological Evaluation
While a comprehensive SAR study focused exclusively on a broad series of this compound analogs is not extensively documented in a single publication, analysis of related benzothiazole derivatives provides valuable insights. A key study on phenylacetamide derivatives of 2-mercaptobenzothiazole synthesized and evaluated a compound bearing a 4-(trifluoromethyl)phenyl moiety, offering a glimpse into the potential of this substitution.
One notable compound, 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenyl-N-[4-(trifluoromethyl)phenyl] acetamide (Compound 4d) , demonstrated significant antiproliferative activity against various cancer cell lines.[2] The presence of the trifluoromethyl group on the N-phenylacetamide portion of the molecule contributes to its cytotoxic effects.
To provide a comparative overview, the following table summarizes the in vitro anticancer activity of this representative compound against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of a Representative 4-(Trifluoromethyl)phenyl-containing Benzothiazole Derivative [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4d | AsPC-1 (Pancreatic) | 10.3 ± 1.1 |
| Capan-2 (Pancreatic) | 12.5 ± 1.5 | |
| BxPC-3 (Pancreatic) | 9.8 ± 0.9 | |
| PTJ64i (Paraganglioma) | 7.5 ± 0.8 | |
| PTJ86i (Paraganglioma) | 8.1 ± 0.7 |
Data presented as mean ± standard deviation from at least three independent experiments.
The data indicates that the trifluoromethyl-substituted benzothiazole derivative exhibits moderate cytotoxic activity against pancreatic cancer and paraganglioma cell lines. Further SAR studies are necessary to explore the impact of substitutions on the 2-amino group and other positions of the benzothiazole ring to optimize potency and selectivity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenyl-N-[4-(trifluoromethyl)phenyl] Acetamide (Compound 4d)[2]
A solution of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetic acid (1 equivalent) in thionyl chloride was heated at reflux for 2 hours. The excess thionyl chloride was removed under reduced pressure. The resulting acid chloride was dissolved in anhydrous dichloromethane and added dropwise to a stirred solution of 4-(trifluoromethyl)aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to afford the desired product. The structure and purity were confirmed by 1H NMR, 13C NMR, and elemental analysis.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., AsPC-1, Capan-2, BxPC-3, PTJ64i, and PTJ86i) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted with culture medium to the desired concentrations. The cells were treated with different concentrations of the compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizing Experimental Workflow and Potential Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of benzothiazole analogs.
Given that many benzothiazole derivatives exhibit their anticancer effects by inhibiting protein kinases, a plausible signaling pathway that could be targeted by this compound analogs is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Efficacy of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine Derivatives: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine derivatives and related benzothiazole compounds. Due to a lack of publicly available in vivo studies specifically focused on this compound derivatives, this guide draws upon data from structurally similar benzothiazole analogs to provide a relevant comparative framework. The information presented herein is intended to support further research and development in the field of oncology.
Executive Summary
Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their antitumor activity through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] While in vitro studies have demonstrated the cytotoxic potential of various benzothiazole derivatives against a range of cancer cell lines, in vivo data is essential for validating their therapeutic potential. This guide summarizes the available in vivo efficacy data for relevant benzothiazole derivatives, details the experimental protocols used in these studies, and visualizes the key signaling pathways implicated in their mechanism of action.
Comparative In Vivo Efficacy of Benzothiazole Derivatives
The following table summarizes the in vivo efficacy of selected 2-aminobenzothiazole derivatives from published studies. It is important to note that these are not direct derivatives of this compound but represent the closest available analogs with in vivo data.
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Endpoints | % Tumor Growth Inhibition (TGI) | Reference |
| Compound 3 | MC38 Xenograft | 200 mg/kg, s.c. | Reduced tumor growth | 62% | [4] |
| 2-(4-Aminophenyl) benzothiazole | C6 Glioma Xenograft | 10 mg/kg & 15 mg/kg, daily for 21 days | Inhibition of tumor growth | Data not quantified | [5] |
Note: s.c. - subcutaneous
Experimental Protocols
The following section details a generalized experimental protocol for evaluating the in vivo antitumor activity of benzothiazole derivatives, based on common practices reported in the literature.[6]
1. Animal Model
-
Species: Athymic nude mice (nu/nu) or other immunocompromised strains are commonly used for xenograft studies.
-
Cell Lines: Human cancer cell lines relevant to the therapeutic target are used. For example, in the study of a 2-aminobenzothiazole derivative, the MC38 murine colon adenocarcinoma cell line was used.[4]
-
Tumor Implantation: 1 x 106 to 10 x 106 cancer cells are typically suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
2. Dosing and Administration
-
Compound Formulation: The investigational compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water for oral gavage).
-
Dosage and Schedule: Dosing regimens vary depending on the compound's potency and toxicity profile. In one study, a 2-aminobenzothiazole derivative was administered subcutaneously at 200 mg/kg.[4] Another study involving 2-(4-aminophenyl) benzothiazole used daily doses of 10 mg/kg and 15 mg/kg for 21 days.[5]
3. Efficacy Evaluation
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition (%TGI) is calculated to determine the antitumor efficacy of the compound.
4. Histopathological and Immunohistochemical Analysis
Upon completion of the in vivo study, excised tumors may be subjected to further analysis to investigate the mechanism of action. This can include:
-
Histopathology: To assess tumor morphology and necrosis.
-
Immunohistochemistry: To detect the expression of specific biomarkers related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Signaling Pathways and Mechanism of Action
Benzothiazole derivatives have been reported to exert their anticancer effects by targeting several key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and PI3K/AKT pathways are among the most well-documented targets.[3][7][8][9][10][11][12][13]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Benzothiazole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling.[7][8][9][11]
Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is another critical regulator of cell survival, growth, and proliferation. Its dysregulation is frequently observed in cancer. Several benzothiazole derivatives have been identified as inhibitors of this pathway.[3][10][12][13]
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of novel anticancer compounds.
Caption: Generalized workflow for an in vivo xenograft study.
Conclusion
While direct in vivo efficacy data for this compound derivatives remains elusive in the public domain, the broader class of 2-aminobenzothiazoles demonstrates significant antitumor potential in preclinical models. The available data on structurally related compounds, coupled with insights into their mechanisms of action involving key cancer-related signaling pathways like EGFR and PI3K/AKT, provides a strong rationale for the continued investigation of this chemical scaffold. Future in vivo studies are warranted to fully elucidate the therapeutic potential of this compound derivatives in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
A Comparative Analysis of Cytotoxicity: Novel Compounds Versus Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that offer enhanced efficacy and reduced toxicity compared to established anticancer drugs. This guide provides an objective comparative analysis of the cytotoxic effects of emerging compounds against well-known chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel. The data presented herein is supported by experimental findings from recent preclinical studies, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of various novel compounds in comparison to standard anticancer drugs across several cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Table 1: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Incubation Time |
| Doxorubicin (Standard) | MCF-7 | 1.4 [1] | 72h |
| MDA-MB-231 | 9.67 [1] | 72h | |
| EGFR Inhibitor (Novel) | MCF-7 | 3.96[1] | 72h |
| MDA-MB-231 | 6.03[1] | 72h | |
| Paclitaxel (Standard) | MCF-7 | 3.5 | N/A |
| MDA-MB-231 | 0.3 | N/A | |
| Yunnancoronarin A (Novel) | MCF-7 | Data Not Available | N/A |
| MDA-MB-231 | Data Not Available | N/A | |
| Cisplatin (Standard) | MCF-7 | 31.3 | N/A |
| Palladium(II) Complex (4A) (Novel) | MCF-7 | 14.2 | N/A |
Table 2: Comparative Cytotoxicity (IC50, µM) in Lung (A549) and Cervical (HeLa) Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Incubation Time |
| Cisplatin (Standard) | A549 | 7.49 | 48h |
| HeLa | >10 (µg/mL) | N/A | |
| Organogold(III) Complex (Novel) | A549 | 0.13 | N/A |
| Betulinic Acid Derivative (7e) (Novel) | A549 | 2.05 | N/A |
| Molybdenum Complex (Novel) | A549 | 11.22 | 48h |
| ZnO Nanoparticles (L10) (Novel) | HeLa | 115 (µg/mL) | N/A |
| Paclitaxel (Standard) | A549 | N/A | N/A |
| HeLa | N/A | N/A | |
| Doxorubicin (Standard) | A549 | N/A | N/A |
| HeLa | N/A | N/A |
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to generate the comparative data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][[“]] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][[“]] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and standard anticancer drugs. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.[4]
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with test compounds.
-
Controls: The assay includes several controls: a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis solution).[4]
-
Incubation: Plates are incubated for the desired treatment duration.
-
Supernatant Collection: After incubation, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: The LDH reaction mixture is added to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.[4]
-
Incubation and Stop Reaction: The plate is incubated at room temperature for a specified time, and then a stop solution is added to terminate the enzymatic reaction.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is calculated by subtracting the background and spontaneous release values. The percentage of cytotoxicity is determined relative to the maximum release control.
Mandatory Visualization
To illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.
References
- 1. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
"validating the mechanism of action of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine"
A comprehensive analysis of the neuroprotective agent 4-(trifluoromethyl)-1,3-benzothiazol-2-amine, widely known as Riluzole, reveals a complex and multifaceted mechanism of action. This guide provides a comparative overview of its primary pharmacological effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Riluzole, a member of the benzothiazole class of compounds, is a prominent neuroprotective agent. While the initial query focused on this compound, the vast body of scientific literature points to the closely related and well-characterized compound, Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), as the key therapeutic agent in this class. Its mechanism of action is not attributed to a single target but rather to a synergistic interplay of multiple effects on the central nervous system, primarily modulating glutamatergic neurotransmission.[1][2]
Comparative Analysis of Riluzole's Key Mechanisms
The neuroprotective properties of Riluzole stem from its ability to interfere with several key processes involved in neuronal excitotoxicity. The primary mechanisms include the inhibition of glutamate release, blockade of postsynaptic glutamate receptors, and inactivation of voltage-dependent sodium channels.[1][2][3]
| Mechanism of Action | Effect | Supporting Experimental Evidence | Alternative Compounds |
| Inhibition of Glutamate Release | Reduces the presynaptic release of glutamate, a major excitatory neurotransmitter. | Studies in cultured neurons and brain slices demonstrate a significant reduction in glutamate release upon Riluzole administration.[1][3] | Lamotrigine, Phenytoin |
| Blockade of NMDA Receptors | Non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, preventing excessive calcium influx. | Electrophysiological recordings show a reduction in NMDA-mediated currents in the presence of Riluzole.[2][3] | Memantine, Ketamine |
| Inactivation of Voltage-Dependent Sodium Channels | Stabilizes voltage-dependent sodium channels in their inactivated state, reducing neuronal hyperexcitability.[2] | Patch-clamp experiments reveal a shift in the inactivation curve of sodium channels, indicating stabilization in the inactivated state. | Carbamazepine, Lidocaine |
| Potentiation of GABAergic Neurotransmission | May enhance the function of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain.[4] | Some studies suggest Riluzole can allosterically modulate GABA_A receptors, leading to increased inhibitory signaling. | Benzodiazepines, Barbiturates |
| Stimulation of Glutamate Uptake | May enhance the clearance of glutamate from the synaptic cleft by stimulating glutamate transporters.[4] | In vitro assays measuring glutamate uptake in astrocytes have shown an increase in the presence of Riluzole. | Ceftriaxone |
Experimental Protocols
1. In Vitro Measurement of Glutamate Release from Synaptosomes
This protocol is designed to quantify the effect of Riluzole on neurotransmitter release from isolated nerve terminals (synaptosomes).
-
Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., hippocampus or cortex) using differential centrifugation.
-
Loading with Radiolabeled Glutamate: Incubate the synaptosomes with [3H]-glutamate to allow for uptake into synaptic vesicles.
-
Depolarization and Treatment: Resuspend the loaded synaptosomes in a physiological buffer. Induce depolarization and subsequent glutamate release using a high concentration of potassium chloride (KCl). In parallel, treat a set of synaptosomes with varying concentrations of Riluzole prior to depolarization.
-
Quantification: Separate the released [3H]-glutamate from the synaptosomes by rapid filtration or centrifugation. Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Data Analysis: Compare the amount of [3H]-glutamate released in the Riluzole-treated groups to the control group to determine the inhibitory effect of the compound.
2. Electrophysiological Recording of NMDA Receptor Currents
This protocol utilizes the patch-clamp technique to measure the effect of Riluzole on NMDA receptor activity in cultured neurons.
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Application of NMDA and Riluzole: Perfuse the neuron with a solution containing NMDA and its co-agonist, glycine, to evoke an inward current. After a stable baseline is achieved, co-apply Riluzole with the NMDA/glycine solution.
-
Data Acquisition and Analysis: Record the NMDA-evoked currents before, during, and after the application of Riluzole. Measure the peak amplitude of the currents to quantify the extent of inhibition by Riluzole.
Visualizing the Mechanism of Action
To better understand the complex interplay of Riluzole's effects, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.
Caption: Riluzole's primary mechanism of action.
Caption: Workflow for validating Riluzole's mechanism.
References
Navigating the Target Landscape of 2-Aminobenzothiazoles: A Comparative Guide to Cross-Reactivity
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[4][5] Their mechanism of action often involves interaction with a variety of biological targets, making the study of their selectivity and cross-reactivity a critical aspect of drug development.
This guide provides a comparative analysis of the biological targets of various 2-aminobenzothiazole derivatives, offering a predictive lens through which to view the potential cross-reactivity of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine.
Comparative Analysis of Biological Targets
The following table summarizes the inhibitory activities of various substituted 2-aminobenzothiazole derivatives against a range of biological targets. This data, compiled from multiple studies, highlights the diverse and potent activity of this class of compounds. The substitution patterns on the benzothiazole ring play a crucial role in determining the potency and selectivity of these derivatives.[6]
| Compound/Derivative | Target | IC50 (µM) | Cell Line (if applicable) | Reference |
| Riluzole | Not specified kinase activity | - | Various human solid cancer cell lines | [1][2] |
| Pyrimidine-based carbonitrile benzothiazole derivative D | N/A | Potent | Hep-2, MCF-7, HeLa, MiaPaCa-2, SW 620, and H 460 | [1] |
| Compound with isoxazole and pyrimidine rings (Compound E) | N/A | Notable | Colo205 and U937 | [1] |
| OMS1 and OMS2 | PI3Kγ | 47% and 48% inhibition at 100 µM | - | [7] |
| OMS5 and OMS14 | N/A | 22.13 - 61.03 | A549 (lung cancer), MCF-7 (breast cancer) | [7] |
| Compound 53 | PI3Kβ | 0.02 | PC-3 and DU145 (prostate cancer) | [2] |
| Compound 25 (with 4-phenoxyquinoline moiety) | c-MET | - | MKN-45, H460, HT-29 | [2] |
| Compound with -OH at C5 (Inhibitor A) | DNA gyrase (E. coli) | < 0.01 | - | [8] |
| Compound with -OH at C5 (Inhibitor A) | Topo IV (E. coli) | 0.095 | - | [8] |
| C-14 (trifluoromethyl sulfonyl at C6) | HK853 | 2.28 | - | [9] |
Key Signaling Pathways
A frequently implicated signaling pathway for 2-aminobenzothiazole derivatives is the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival.[4][7] The ability of these compounds to inhibit key kinases in this pathway underscores their potential as anticancer agents.
Experimental Protocols
The determination of the cross-reactivity and biological activity of 2-aminobenzothiazole derivatives involves a variety of experimental techniques. A typical workflow for screening and characterizing these compounds is outlined below.
General Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.[10][11] Further modifications to the 2-amino group or the benzothiazole ring can be achieved through various organic reactions to generate a library of diverse compounds.[6]
In Vitro Kinase Inhibition Assays
To determine the inhibitory activity against specific kinases (e.g., PI3K, EGFR), enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly employed. For instance, the PI3Kγ inhibition assay mentioned in one of the studies likely involves incubating the enzyme with the test compounds and ATP, followed by the quantification of the product (e.g., phosphorylated substrate) to determine the percentage of inhibition.[7]
Cell-Based Proliferation Assays
The antiproliferative effects of the compounds on various cancer cell lines are typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with varying concentrations of the compounds for a specified period (e.g., 72 hours), and the IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[7]
Antibacterial Minimum Inhibitory Concentration (MIC) Testing
For assessing antibacterial activity, the minimum inhibitory concentration (MIC) is determined using methods like broth microdilution.[10] This involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates. A standardized inoculum of the target bacteria is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While a specific cross-reactivity profile for this compound remains to be elucidated, the extensive research on the broader class of 2-aminobenzothiazole derivatives provides a strong foundation for predicting its potential biological activities. The data strongly suggests that this compound is likely to interact with a range of protein kinases, particularly those involved in cancer-related signaling pathways. The trifluoromethyl group at the 4-position of the benzothiazole ring will undoubtedly influence its potency and selectivity profile. Further experimental validation is necessary to precisely define the cross-reactivity of this specific molecule. This comparative guide serves as a valuable resource for researchers to formulate hypotheses and design experiments to uncover the full therapeutic potential and safety profile of this compound and other related compounds.
References
- 1. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isosteric Replacements of the Trifluoromethyl Group in Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the exploration of bioisosteres for the CF₃ group is crucial for fine-tuning pharmacological profiles and navigating intellectual property landscapes. This guide provides an objective comparison of the trifluoromethyl group with its common isosteres—specifically the methyl (CH₃), cyano (CN), and nitro (NO₂) groups—within the context of the privileged benzothiazole scaffold. The information presented herein is supported by experimental data from published research to aid in the rational design of novel benzothiazole-based therapeutics.
Performance Comparison of Trifluoromethyl Isosteres in Benzothiazoles
The following table summarizes the physicochemical and pharmacological properties of 2-aryl-benzothiazole analogs where the trifluoromethyl group is replaced by its isosteres. This data has been compiled from various studies to provide a comparative overview. It is important to note that a direct head-to-head comparison in a single study is not always available, and thus the data represents a synthesis of findings from related research.
| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Cyano (-CN) | Nitro (-NO₂) |
| Physicochemical Properties | ||||
| Electronic Effect | Strong electron-withdrawing | Electron-donating | Strong electron-withdrawing | Strong electron-withdrawing |
| Lipophilicity (LogP) | High | Moderate | Moderate | Low to Moderate |
| Metabolic Stability | High | Low to Moderate | Moderate | Variable, can be a metabolic liability |
| Pharmacological Properties | ||||
| Anticancer Activity (IC₅₀) | ||||
| MCF-7 (Breast Cancer) | Potent (nanomolar range) | Moderately Potent | Potent | Potent |
| A549 (Lung Cancer) | Active | Less Active | Active | Active |
| Kinase Inhibitory Activity (IC₅₀) | ||||
| p38α MAP Kinase | Potent inhibition | Weaker inhibition | Potent inhibition | Not widely reported |
| sEH/FAAH Dual Inhibition (IC₅₀) | Well-tolerated | Active | Not reported | Not reported |
Note: The potency and activity levels are relative comparisons based on available literature. Actual IC₅₀ values can vary significantly based on the specific benzothiazole scaffold and the biological assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of substituted benzothiazole derivatives.
Synthesis of 2-(4-Substituted-phenyl)benzothiazoles
A common and effective method for the synthesis of 2-aryl-benzothiazoles is the condensation of a substituted 2-aminothiophenol with a corresponding aromatic aldehyde.
General Procedure:
-
To a solution of the appropriately substituted 2-aminothiophenol (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (10 mL), add the corresponding 4-substituted benzaldehyde (1.1 mmol).
-
An oxidizing agent, such as sodium metabisulfite or hydrogen peroxide, is added to the reaction mixture.
-
The mixture is then heated to reflux for a period of 2-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-(4-substituted-phenyl)benzothiazole.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound against a specific kinase.
Protocol for p38α MAP Kinase Inhibition Assay:
-
The kinase assay is performed in a 96-well plate format.
-
Each well contains the p38α MAP kinase enzyme, a specific substrate (e.g., myelin basic protein), and ATP in a suitable assay buffer.
-
The test compounds (benzothiazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. A control well with DMSO alone is included.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a radiometric assay using [γ-³²P]ATP.
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cancer cells (e.g., MCF-7 or A549) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the benzothiazole compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Visualizing the Isosteric Replacement Strategy
The following diagram illustrates the general workflow for an isosteric replacement study of the trifluoromethyl group in benzothiazoles.
Confirming Target Engagement of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of the novel compound 4-(trifluoromethyl)-1,3-benzothiazol-2-amine. Based on the recurring biological activity of the 2-aminobenzothiazole scaffold, particularly those bearing electron-withdrawing groups, the Epidermal Growth Factor Receptor (EGFR) is a primary hypothesized target. This document outlines key cell-based assays to validate this hypothesis, comparing the performance of our lead compound with established EGFR inhibitors, Gefitinib and Erlotinib.
Hypothesized Signaling Pathway
The EGFR signaling cascade is a critical pathway in cellular proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The hypothesized mechanism of action for this compound is the inhibition of EGFR autophosphorylation, thereby blocking these downstream signals.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.
Comparative Data on Target Engagement
The following tables summarize the expected data from key cell-based assays to compare the efficacy of this compound with known EGFR inhibitors.
Table 1: EGFR Phosphorylation Inhibition
This assay measures the direct inhibition of EGFR autophosphorylation in a cellular context. A lower IC50 value indicates higher potency.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | A431 | Cell-Based ELISA | To be determined |
| Gefitinib | A431 | Cell-Based ELISA | ~25 |
| Erlotinib | A431 | Cell-Based ELISA | ~30 |
Table 2: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) indicates direct target engagement.
| Compound | Cell Line | Detection Method | ΔTm (°C) |
| This compound | HEK293 | Western Blot | To be determined |
| Gefitinib | K-562 | Multiplex PEA | ~5 |
| Erlotinib | - | - | Data not readily available |
Table 3: NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET). A lower IC50 indicates a higher binding affinity.
| Compound | Cell Line | Tracer | IC50 (nM) |
| This compound | HEK293 | NanoBRET™ Tracer K-10 | To be determined |
| CTx-0294885 (Reference Compound) | HEK293 | NanoBRET™ Tracer K-10 | Varies by EGFR mutant |
| Gefitinib | HEK293 | NanoBRET™ Tracer K-10 | ~100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell-Based EGFR Phosphorylation Assay (ELISA)
This protocol is for a 96-well plate format to quantify the inhibition of EGF-induced EGFR phosphorylation.
Caption: Workflow for the cell-based EGFR phosphorylation ELISA.
Methodology:
-
Cell Seeding: Seed A431 cells (a human epithelial carcinoma cell line with high EGFR expression) into a 96-well tissue culture plate at a density of 10,000-30,000 cells per well and incubate overnight.
-
Serum Starvation: To reduce basal EGFR phosphorylation, aspirate the culture medium and replace it with a serum-free medium for 16-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Gefitinib, or Erlotinib for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control (e.g., DMSO).
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
Fixing and Permeabilization: Aspirate the medium and add 100 µL of fixing solution to each well. Incubate for 20 minutes at room temperature. Wash the wells three times with 1x Wash Buffer.
-
Blocking: Add 200 µL of blocking buffer and incubate for 1 hour at 37°C.
-
Primary Antibody Incubation: Add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells, then add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add TMB substrate solution. After color development, add a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of the compound to the target protein in a cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells (e.g., HEK293) with the test compound or vehicle (DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).[1][2]
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles to release the cellular contents.[2]
-
Separation of Soluble Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.[1][2]
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble EGFR at each temperature point by Western blotting using an anti-EGFR antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperatures to generate thermal melt curves. A shift in the melting temperature (ΔTm) in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.[2]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound affinity for the target kinase in living cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector encoding for a NanoLuc® luciferase-EGFR fusion protein.[3][4]
-
Cell Seeding: Seed the transfected cells into the wells of a suitable assay plate (e.g., 96-well or 384-well).[3][4]
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer, a fluorescent ligand that binds to EGFR.[3][4]
-
Compound Treatment: Add the test compound at various concentrations and incubate for a specified period (e.g., 1-2 hours) to allow for competitive displacement of the tracer.[3][4]
-
Substrate Addition: Dispense the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor into the wells.[4]
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters.[3][4]
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.[3]
References
- 1. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. carnabio.com [carnabio.com]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)-1,3-Benzothiazol-2-Amine: A Guide for Laboratory Professionals
The responsible disposal of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for mitigating risks associated with handling and disposing of this chemical.
Hazard Assessment and Personal Protective Equipment
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Chemically resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Eye Contact | Safety goggles or a face shield.[3] |
| Inhalation of Dust/Aerosols | Use in a well-ventilated area or a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide them with accurate information about the waste composition.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate PPE, including respiratory protection if dust or aerosols are generated.
-
Contain the spill using an inert absorbent material for liquids.[3]
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[3]
-
In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek medical attention.[2][9]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
